molecular formula C18H23FN4O5 B8794828 Eperezolid

Eperezolid

Cat. No.: B8794828
M. Wt: 394.4 g/mol
InChI Key: SIMWTRCFFSTNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Antimicrobial Discovery and Development

The history of antimicrobial chemotherapy marks a significant turning point in human health, transforming the treatment of infectious diseases. While ancient civilizations utilized natural remedies like moldy bread, the modern era began with the work of scientists such as Paul Ehrlich in the early 20th century, who focused on the concept of selective toxicity. Ehrlich's research led to the development of arsphenamines for syphilis, representing an early planned chemotherapeutic approach. mhmedical.comoup.com The "Golden Age" of antimicrobial discovery, spanning from the mid-1940s to the 1960s, saw the isolation and mass production of penicillin, followed by the discovery of other key classes such as streptomycin, tetracyclines, and chloramphenicol (B1208), primarily sourced from microorganisms. mhmedical.commed.or.jp

Evolution of Antibacterial Chemotherapy

The evolution of antibacterial chemotherapy has progressed from serendipitous discoveries to targeted drug design. Following the initial successes with naturally derived antibiotics, synthetic modification of existing drugs became a prominent strategy for developing new agents. This iterative process aimed to improve activity, expand the spectrum, or enhance safety profiles within existing classes. mhmedical.comunimib.it For instance, methicillin (B1676495) and ampicillin (B1664943) were developed in the late 1950s and early 1960s, respectively, as modifications of penicillin to address emerging resistance and improve pharmacokinetic properties. oup.com Despite these advancements, the pace of discovering truly novel classes of antibiotics slowed significantly after the 1960s. unimib.it

Challenges Posed by Antimicrobial Resistance Mechanisms

A persistent and growing challenge throughout the history of antibacterial chemotherapy has been the emergence of antimicrobial resistance (AMR). First identified as a significant issue in the 1950s, bacterial resistance mechanisms have continuously evolved, diminishing the effectiveness of existing drugs. med.or.jpnews-medical.net These mechanisms are multifaceted and include the alteration of drug targets, enzymatic inactivation of antibiotics, reduced membrane permeability limiting drug uptake, and active efflux pumps that expel the drug from the bacterial cell. mdpi.comexplorationpub.com The overuse and misuse of antibiotics in both human medicine and agriculture have accelerated the selection and spread of resistant strains, leading to a critical global health threat. wikipedia.orgnih.gov The rise of multidrug-resistant organisms (MDROs), such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has created a substantial medical need for new classes of antibacterial agents with novel mechanisms of action to overcome existing resistance. nih.govmdpi.comtandfonline.com

Emergence of the Oxazolidinone Class

In response to the increasing prevalence of antibiotic-resistant bacteria, particularly Gram-positive pathogens, the late 1980s saw the emergence of a new class of synthetic antibacterial agents: the oxazolidinones. mdpi.comrsc.orgmcmaster.ca

Genesis and Early Development of Oxazolidinone Structures

The genesis of the oxazolidinone class as antibacterials can be traced back to the discovery of compounds containing the oxazolidinone ring. While furazolidone, a nitrofuran-oxazolidinone, was identified in the 1940s, and cycloserine, a 3-oxazolidinone, was used as an antitubercular drug from 1956, it was the discovery of N-aryl-oxazolidinones in the late 1980s by E.I. du Pont de Nemours & Company (DuPont) that marked the beginning of this new class of synthetic antibacterial agents. rsc.org Early representatives, such as DuP-105 and DuP-721, were reported in 1987 and demonstrated potent activity against Gram-positive bacteria, including strains resistant to penicillins. rsc.orgbasicmedicalkey.com Initial structure-activity relationship (SAR) studies by DuPont and later by The Upjohn Company (which became part of Pharmacia and then Pfizer) identified key structural features essential for antibacterial activity, including the oxazolidone ring with a specific stereochemistry at C5 and an N-aryl substituent. unimib.itbasicmedicalkey.commdpi.comnih.gov

Eperezolid (B1671371): Rationale for its Conception as a Novel Therapeutic Candidate

This compound (also known as PNU-100592) emerged as a novel therapeutic candidate from the intensive medicinal chemistry efforts focused on optimizing the oxazolidinone structure. nih.govbiocat.com Following the initial discoveries by DuPont, Pharmacia & Upjohn scientists embarked on a research program to develop commercially viable oxazolidinone antibiotics. nih.govrsc.org this compound, a monofluorophenyl congener, was developed alongside linezolid (B1675486) (PNU-100766) as one of the first clinical candidates from the piperazine (B1678402) oxazolidinone subclass. nih.govtandfonline.com The rationale for the conception of this compound was rooted in the need for new agents active against multidrug-resistant Gram-positive pathogens and the promising antibacterial activity and unique mechanism of action observed with early oxazolidinone compounds. nih.govtandfonline.com Structure-activity relationship studies guided the design of analogues like this compound, aiming to enhance antibacterial potency and favorable pharmacological properties. mdpi.comuniversidadeuropea.com The development of this compound was part of the broader effort to identify oxazolidinone structures that retained the desired antibacterial activity while addressing potential toxicity issues observed with some earlier compounds. unimib.itbasicmedicalkey.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23FN4O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-[[3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)

InChI Key

SIMWTRCFFSTNMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Eperezolid

Retrosynthetic Analysis of Eperezolid (B1671371)

A retrosynthetic analysis of this compound typically involves disconnecting the key bonds to reveal simpler, readily available starting materials. The core oxazolidinone ring is a primary target for retrosynthesis. The bond between the nitrogen atom of the oxazolidinone ring and the aryl substituent is a common disconnection point, leading back to an aniline (B41778) derivative and a precursor for the oxazolidinone ring. The bond connecting the methylacetamide side chain to the C5 position of the oxazolidinone ring is another significant disconnection, suggesting a synthetic route involving the attachment of this side chain or its precursors to the pre-formed ring or a suitable intermediate. The piperazine (B1678402) moiety, substituted with a hydroxyacetyl group, is part of the aryl substituent and would typically be constructed or attached earlier in the synthesis sequence ias.ac.in.

Key Synthetic Pathways for this compound Core Structure

Several synthetic strategies have been developed for constructing the oxazolidinone core of this compound and incorporating the necessary stereochemistry and side chains.

Synthesis of the Oxazolidinone Ring System

The 2-oxazolidinone (B127357) ring system, common to this class of antibiotics, can be synthesized through various methods. A common approach involves the cyclization of a β-amino alcohol or a protected equivalent with a carbonyl source. beilstein-journals.org. Reactions of amino derivatives with carbonylating agents, cycloaddition reactions using epoxides or aziridines, and intramolecular cyclization of carbamates are among the reported methods for synthesizing the 2-oxazolidinone framework beilstein-journals.orgresearchgate.net. The cycloaddition of carbon dioxide to aziridines is considered an atom-efficient strategy for synthesizing these compounds researchgate.net.

Stereoselective Approaches to Chiral Centers in this compound

This compound possesses a chiral center at the C5 position of the oxazolidinone ring, specifically the (S) configuration nih.govwikipedia.orgfda.gov. Achieving high enantiomeric purity at this center is crucial for the biological activity of oxazolidinone antibiotics nih.gov. Stereoselective synthesis is therefore a key aspect of this compound production.

One approach involves the use of chiral starting materials, such as (S)-epichlorohydrin or (S)-glyceraldehyde acetonide, to control the stereochemistry of the C5 position researchgate.netdntb.gov.uaresearchgate.net. Another strategy utilizes asymmetric catalysis. For instance, proline-catalyzed asymmetric α-aminooxylation of aldehydes has been reported as a key step in the enantioselective synthesis of oxazolidinones, including this compound ias.ac.inresearchgate.netresearchgate.net. This method allows for the stereoselective introduction of a chiral center which is subsequently transformed into the C5 position of the oxazolidinone ring ias.ac.in.

A novel asymmetric synthesis of (5S)-(acetamidomethyl)-2-oxazolidinones, employed for the synthesis of this compound and linezolid (B1675486), involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate, yielding intermediate (R)-5-(hydroxymethyl)-2-oxazolidinones with high enantiomeric purity researchgate.netacs.org.

Derivatization of this compound Side Chains

The synthesis of this compound involves the attachment and modification of the side chains, particularly the acetamidomethyl group at the C5 position and the substituted phenyl ring at the nitrogen atom of the oxazolidinone. The phenyl ring in this compound is substituted with a fluorine atom and a 4-(2-hydroxyacetyl)piperazin-1-yl group medkoo.comwikipedia.orgnewdrugapprovals.org.

The acetamidomethyl group is typically introduced through reactions involving an amine precursor at the C5 position and subsequent acetylation researchgate.neteurjchem.com. The piperazine moiety with the hydroxyacetyl substitution is usually constructed or attached to the fluorophenyl ring before the formation of the oxazolidinone ring newdrugapprovals.org.

Research has also explored the synthesis of this compound analogs with modifications to the side chains to investigate their impact on antibacterial activity nih.govnih.gov. For example, this compound analogs with glycinyl substitutions have been synthesized, and some showed promising antibacterial activities nih.gov. Modifications to the C5 side chain have been studied, with some derivatives showing altered activity profiles nih.gov.

Alternative Synthetic Routes and Process Optimization

Efforts have been made to develop alternative and more efficient synthetic routes for oxazolidinones, including this compound, to address challenges such as the use of hazardous reagents and the need for complex purification steps in earlier methods ias.ac.inresearchgate.net.

Exploration of More Efficient or Scalable Syntheses

The exploration of more efficient or scalable syntheses for this compound and related oxazolidinones is an ongoing area of research. Novel and expeditious synthetic routes have been developed, aiming for higher purity and better yields compared to existing methods researchgate.neteurjchem.com. Convergent schemes utilizing diverse reaction conditions have been employed to facilitate the construction of the 3-aryl-5-(substituted methyl)-2-oxazolidinones and the insertion of the N-acetyl group researchgate.neteurjchem.com.

The use of organocatalysis, such as proline catalysis, has been explored as a more environmentally friendly and cost-effective approach for achieving stereoselectivity in the synthesis of chiral oxazolidinones ias.ac.inresearchgate.netresearchgate.net.

Process optimization efforts often focus on improving yields, reducing the number of steps, minimizing the use of hazardous substances, and developing methods suitable for large-scale production beilstein-journals.orgresearchgate.netmdpi.com. This includes optimizing reaction conditions, exploring different catalysts, and developing more efficient work-up and purification procedures beilstein-journals.orgmdpi.com.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of pharmaceuticals, including oxazolidinones, is an active area of research aimed at developing more sustainable and environmentally friendly processes. acs.org Utilizing carbon dioxide (CO₂) as a feedstock for synthesizing valuable heterocycles like oxazolidinones has gained considerable attention due to its environmental benefits. acs.orgsciengine.com

Methods employing CO₂ and aziridines have been researched for oxazolidinone synthesis, with various catalysts being explored to improve efficiency. acs.orgsciengine.com Recent studies have investigated the use of novel catalysts, such as Fe-iminopyridine catalysts, for the regioselective synthesis of oxazolidinones from CO₂ and aziridines under mild conditions (e.g., 50 °C and 10 bar CO₂ pressure). acs.org This approach contributes to the sustainability of the synthetic process by utilizing CO₂ as a carbon source and employing a single-component, cocatalyst-free catalytic system. acs.org

While specific detailed research findings on the application of green chemistry principles directly to this compound synthesis are less extensively documented in the provided snippets compared to general oxazolidinone synthesis using green methods, the broader efforts in developing sustainable oxazolidinone synthesis routes using CO₂ and efficient catalysts are relevant to the field.

Synthesis of this compound Analogues and Precursors

The synthesis of this compound analogues and precursors is crucial for exploring structure-activity relationships (SAR) and developing new compounds with potentially improved properties, such as expanded spectrum of activity or reduced toxicity. researchgate.netnih.gov this compound itself can be considered a precursor or an early lead compound from which other oxazolidinones like linezolid were developed. nih.govunimib.it

Precursors for oxazolidinone synthesis can include chiral epoxides, amino alcohols, and substituted anilines. nih.govresearchgate.netmdpi.com For example, (S)-glyceraldehyde acetonide and (S)-epichlorohydrin have been used as starting materials in the synthesis of oxazolidinone derivatives. researchgate.net

Design and Synthesis of Structurally Modified this compound Derivatives

The design and synthesis of structurally modified this compound derivatives often involve altering the substituents on the oxazolidinone core, particularly the N-aryl group and the C-5 side chain. core.ac.ukresearchgate.netrsc.org Researchers have synthesized novel oxazolidinones containing substituted five-membered heterocycles attached to the 'piperazinyl-phenyl-oxazolidinone' core of this compound. researchgate.net Replacing the piperazine ring with other diamino-heterocycles has also been explored, leading to compounds with potent activity against Gram-positive organisms. researchgate.net

Modifications to the C-ring (the phenyl ring) and the C-5 side chain are common strategies. researchgate.netrsc.org For instance, this compound differs from linezolid by the substitution on the phenyl ring's para position. researchgate.net Studies on linezolid analogues, which are highly relevant due to the structural similarity, have explored modifications such as adding arylboronic acid moieties or incorporating heterocyclic rings like benzoxazinone (B8607429) to the C-ring. rsc.org Alterations in the C5 side chain, such as the introduction of cationic amphiphilic groups or glycinyl substitutions, have also been investigated, leading to derivatives with notable activity. nih.govrsc.org

The synthesis of these derivatives employs various chemical reactions, including cycloaddition, alkylation, and derivatization reactions. nih.govresearchgate.netnih.gov Detailed research findings often involve the synthesis of a series of analogues and evaluating their in vitro antibacterial activities to establish SAR. researchgate.netnih.gov

An example of research findings in this area includes the synthesis of this compound analogs with glycinyl substitutions. Compounds with N-arylacyl or N-heteroarylacyl glycinyl structural units showed good antibacterial activities against susceptible and resistant Gram-positive bacteria. Some of these compounds demonstrated activity twofold higher than linezolid against Staphylococcus epidermidis and Enterococcus faecalis. nih.gov

Here is a table summarizing some structural modifications explored in this compound and related oxazolidinone analogues:

Core Structure FeatureModification ExamplesNotesSource
C-5 Side ChainReplacement of acetamide (B32628) with hydroxymethylSeen in some analogues. researchgate.net
C-5 Side ChainGlycinyl substitutions (N-arylacyl, N-heteroarylacyl)Showed good antibacterial activity, some more potent than linezolid. nih.gov
C-5 Side ChainCationic amphiphilic derivativesShowed activity against resistant strains. rsc.org
N-Aryl Group (C-ring)Substitution of morpholin-1-yl (in linezolid)This compound has 4-(hydroxyacetyl)piperazin-1-yl. researchgate.net
N-Aryl Group (C-ring)Substituted five-membered heterocyclesAttached to the piperazinyl-phenyl-oxazolidinone core. researchgate.net
N-Aryl Group (C-ring)Replacement of piperazine with other diamino-heterocyclesLed to potent compounds. researchgate.net
N-Aryl Group (C-ring)Arylboronic acid moietyExplored in linezolid analogues. rsc.org
N-Aryl Group (C-ring)Heterocyclic rings (e.g., benzoxazinone)Explored in linezolid analogues. rsc.org

Structural Activity Relationships Sar and Molecular Design of Eperezolid

Identification of Key Pharmacophoric Elements within Eperezolid (B1671371)

The antibacterial activity of this compound is attributed to a specific arrangement of chemical features, known as pharmacophoric elements, that interact with the bacterial ribosome. Initial SAR studies for the oxazolidinone class, which included this compound, identified several essential structural components required for their biological activity nih.gov.

The 2-oxazolidinone (B127357) ring is the central pharmacophoric element of this compound and is indispensable for its antibacterial activity. This five-membered heterocyclic ring serves as a rigid scaffold that correctly orients the other crucial substituents for binding to the bacterial ribosome nih.govnih.gov. Specifically, the oxazolidinone core, along with its substituents, binds to the 50S ribosomal subunit, inhibiting the initiation of protein synthesis nih.govresearchgate.netsemanticscholar.orgtargetmol.com. The (S)-configuration at the C5 position of the oxazolidinone ring is a critical stereochemical requirement for potent antibacterial activity nih.gov. The core structure of oxazolidinone antibiotics and the points of interaction with the ribosome are illustrated in the following table.

Ring/Side ChainInteraction with RibosomeSignificance
Ring A (Oxazolidinone) Interacts with the peptidyltransferase center (PTC) of the 50S ribosomal subunit.Essential for the primary mechanism of action, which is the inhibition of bacterial protein synthesis nih.govresearchgate.net.
C5 Side Chain Forms a hydrogen bond with a phosphate group in the upper region of the PTC.The acetamidomethyl group at this position is a key contributor to antimicrobial potency nih.gov.
Ring B (N-aryl substituent) Engages in π-stacking interactions within the PTC.Crucial for anchoring the molecule in the binding site.

The N-aryl substituent at the N3 position of the oxazolidinone core plays a significant role in determining the potency and spectrum of activity of this compound. In the case of this compound, this is a 3-fluoro-4-(piperazin-1-yl)phenyl group. The fluorine atom at the meta position of the phenyl ring (Ring B) has been shown to increase biological activity nih.gov. The substituent at the para-position of this phenyl ring is crucial for modulating the pharmacokinetic properties and can also influence the antibacterial spectrum nih.gov.

The piperazine (B1678402) ring, a key feature of this compound's N-substituent, provides a point for further modification to enhance properties such as solubility and cell penetration. Researchers have explored substituting the piperazine ring with other functionalities, such as urea derivatives, to create novel oxazolidinone analogues researchgate.net.

The aromatic and heterocyclic moieties are integral to the structure of this compound and its interaction with the bacterial ribosome. The N-aryl group (Ring B) is essential for binding, and modifications to this ring system can significantly impact antibacterial efficacy. For instance, the introduction of different heterocyclic rings in place of the morpholine ring found in linezolid (B1675486), or modifications to the piperazine ring of this compound, have been extensively studied to improve potency and overcome resistance researchgate.net.

The acetamidomethyl side chain at the C5 position of the oxazolidinone ring is another critical component. The N-H group of the acetamide (B32628) acts as a hydrogen bond donor, which is vital for the interaction with the ribosome binding site nih.gov. While this group is retained in many potent oxazolidinones, including this compound, some modifications have been explored. For example, replacing the acetamide with a hydroxymethyl or a 1,2,3-triazole group has shown to be effective against certain resistant strains researchgate.net.

Elucidation of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical modeling methods used to correlate the structural properties of chemical compounds with their biological activities ijpsr.comijnrd.orgslideshare.netslideshare.net. For this compound and its analogues, QSAR has been instrumental in understanding the nuanced relationships between molecular structure and antibacterial potency, guiding the design of new derivatives.

Computational Chemistry Approaches to QSAR Modeling

Several computational chemistry approaches are employed in the development of QSAR models for oxazolidinones. A prominent method is the three-dimensional QSAR (3D-QSAR) approach, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) nih.govnih.gov.

These methods involve the following general steps:

Data Set Selection: A series of this compound analogues with known antibacterial activities (e.g., Minimum Inhibitory Concentration or MIC values) is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold, which for this compound would be the oxazolidinone core.

Calculation of Molecular Fields: For CoMFA, steric and electrostatic fields around the molecules are calculated. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to derive a mathematical equation that correlates the variations in the molecular fields with the changes in biological activity.

A 3D-QSAR study on a series of tricyclic oxazolidinones, which are structurally related to this compound, demonstrated the utility of CoMFA and CoMSIA in developing predictive models. The study yielded high conventional r² values, indicating a strong correlation between the structural features and antibacterial activity nih.gov.

Predictive Models for this compound Analogues

The output of QSAR studies is a predictive model that can estimate the biological activity of newly designed, unsynthesized compounds. These models are validated to ensure their robustness and predictive power nih.govnih.gov. For this compound analogues, a QSAR model might highlight specific regions where modifications would likely lead to increased potency.

For example, a CoMFA model for a series of (S)-3-Aryl-5-substituted oxazolidinones yielded a high cross-validated correlation coefficient (q²), indicating good predictive ability nih.gov. The model revealed the relative contributions of steric and electrostatic fields to the antibacterial activity, suggesting that both properties are important for potency nih.gov. Such models can guide medicinal chemists in making targeted modifications to the this compound structure to design more effective antibacterial agents.

The following table summarizes the key statistical parameters used to evaluate the quality of QSAR models.

Statistical ParameterDescriptionDesired Value
r² (Coefficient of Determination) Indicates the proportion of variance in the biological activity that is predictable from the structural descriptors for the training set.Close to 1.0
q² (Cross-validated r²) A measure of the internal predictive ability of the model, determined by techniques like leave-one-out cross-validation.Greater than 0.5 for a good model
pred_r² (External r²) A measure of the predictive ability of the model for an external test set of compounds not used in model generation.Close to r² and q²

By utilizing these predictive models, researchers can prioritize the synthesis of this compound analogues that are most likely to exhibit high antibacterial activity, thereby accelerating the drug discovery process.

Rational Design Principles for this compound Derivatives

The rational design of this compound derivatives is centered on optimizing its interaction with the bacterial ribosome, improving its pharmacokinetic profile, and overcoming mechanisms of resistance. These efforts leverage computational modeling and synthetic chemistry to introduce targeted modifications to the this compound scaffold.

This compound, like other oxazolidinones, exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting the formation of the 70S initiation complex, a crucial step in bacterial protein synthesis. Strategies to enhance the engagement of this compound derivatives with this target primarily focus on modifications that increase binding affinity and specificity.

One key area of modification is the C-5 side chain of the oxazolidinone ring. The nature of the substituent at this position is critical for interaction with the peptidyl transferase center (PTC) of the ribosome. Research into this compound analogues has shown that introducing different functional groups at this position can significantly impact antibacterial potency. For instance, a series of this compound analogues with glycinyl substitutions at the C-5 position were synthesized and evaluated for their antibacterial activity.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of Selected this compound Analogues with Glycinyl Substitutions

Compound Staphylococcus aureus ATCC 29213 Staphylococcus epidermidis ATCC 12228 Enterococcus faecalis ATCC 29212
This compound 2 1 2
Linezolid 2 1 2
Analogue 11b 2 0.5 1
Analogue 11c 2 0.5 1
Analogue 11e 2 0.5 1
Analogue 12e >128 >128 0.5

Data sourced from a study on this compound analogs with glycinyl substitutions.

The data indicates that analogues 11b, 11c, and 11e were twofold more active than both this compound and Linezolid against Staphylococcus epidermidis and Enterococcus faecalis. This suggests that the specific N-arylacyl glycinyl moieties of these compounds may form more favorable interactions within the ribosomal binding site, thereby enhancing target engagement and leading to increased antibacterial potency. Conversely, the poor activity of most pyridine analogues, with the exception of 12e against Enterococcus faecalis, highlights the high degree of structural specificity required for effective ribosomal binding.

While detailed public information on the specific modulation of this compound's preclinical pharmacokinetic properties is limited, general principles of drug design for oxazolidinones can be inferred. The development of this compound itself was part of a broader effort that also yielded Linezolid, which was ultimately selected for further development due to a superior pharmacokinetic profile. This suggests that properties such as solubility, metabolic stability, and oral bioavailability were key considerations.

Generally, modifications to the C-ring of the oxazolidinone scaffold, which for this compound is a piperazine ring, are known to influence pharmacokinetic properties. Altering the substituents on this ring can impact a molecule's lipophilicity and metabolic stability. For other oxazolidinones, replacing the morpholine ring (present in Linezolid) with other heterocyclic systems has been a strategy to improve pharmacokinetic parameters. While specific examples for this compound are not extensively documented, it is a rational design principle that would be applied to its derivatives.

Improving metabolic stability is a crucial aspect of enhancing pharmacokinetic properties. This often involves identifying metabolic "hot spots" on the molecule and modifying them to be less susceptible to enzymatic degradation. For oxazolidinones, this can involve the introduction of fluorine atoms or the use of heterocyclic rings that are less prone to metabolism.

Bacterial resistance to oxazolidinones can emerge through several mechanisms, most notably mutations in the 23S rRNA and the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene. The cfr gene encodes a methyltransferase that modifies an adenine (B156593) residue in the 23S rRNA, which can hinder the binding of oxazolidinones.

The design of this compound analogues to overcome such resistance mechanisms is a key area of research. A primary strategy involves modifying the C-5 side chain to be less affected by the steric hindrance imposed by the cfr-mediated methylation. For example, in the broader class of oxazolidinones, replacing the acetamide group with a hydroxymethyl or a 1,2,3-triazole moiety has been shown to be effective against strains carrying the cfr gene.

While specific studies detailing the synthesis of this compound analogues with these particular modifications to overcome cfr resistance are not widely published, the principles are directly applicable. The rationale is that smaller or differently oriented substituents at the C-5 position may still be able to bind effectively to the ribosome even in the presence of the A2503 methylation.

Furthermore, the study on this compound analogues with glycinyl substitutions also included testing against resistant strains, although specific data on cfr-positive strains was not provided in the abstract. The development of compounds like analogue 12e, which showed high activity against Enterococcus faecalis, a pathogen known for acquiring resistance, is indicative of efforts to design analogues with activity against challenging pathogens.

Molecular Mechanism of Action of Eperezolid

Eperezolid (B1671371) as an Inhibitor of Bacterial Protein Synthesis

The primary mode of action for this compound is the inhibition of bacterial protein synthesis. mdpi.comtandfonline.comresearchgate.net Unlike some antibiotics that affect later stages of translation, this compound targets an early event in this process. tandfonline.comasm.org

Targeting the Ribosomal Translational Apparatus

This compound specifically targets the bacterial ribosome, the complex molecular machine responsible for translation. mdpi.comtandfonline.comresearchgate.net Studies have shown that this compound binds to the 50S ribosomal subunit, which is a key component of the 70S bacterial ribosome. tandfonline.comasm.orgmedchemexpress.comresearchgate.netnih.gov This binding to the 50S subunit is crucial for its inhibitory activity. tandfonline.comnih.gov

Specific Binding Site within the Ribosomal A-site Region

Research indicates that this compound binds to a specific site on the 50S ribosomal subunit. asm.orgmedchemexpress.comresearchgate.netnih.gov This binding site is located within or near the peptidyl transferase center (PTC), a crucial functional region of the ribosome responsible for peptide bond formation. mdpi.compnas.orgscirp.org The binding site of oxazolidinones, including this compound, has been described as being within the A-site pocket of the PTC. mdpi.compnas.orgnih.gov This region is where the aminoacyl-tRNA normally binds during the elongation phase of translation. pnas.org

Inhibition of N-formylmethionyl-tRNA Binding to the 30S Ribosomal Subunit

A key aspect of this compound's mechanism is its interference with the formation of the 70S initiation complex. researchgate.net This complex is formed at the beginning of translation and involves the binding of the initiator transfer RNA (tRNA), specifically N-formylmethionyl-tRNA (fMet-tRNA), to the ribosome along with mRNA and initiation factors. tandfonline.comresearchgate.netresearchgate.netnih.gov Oxazolidinones, including this compound, have been shown to inhibit the binding of fMet-tRNA to the ribosome. tandfonline.comnih.govorthobullets.com While this compound primarily binds to the 50S subunit, its effect on fMet-tRNA binding, which initially involves the 30S subunit and then the 70S complex, highlights its impact on the initiation phase of protein synthesis. tandfonline.comresearchgate.netorthobullets.com This inhibition of fMet-tRNA binding to the P-site of the ribosome is considered a primary mechanism by which oxazolidinones impede translation initiation. nih.govdoi.org

Molecular Interactions with Ribosomal RNA and Proteins

The binding of this compound to the ribosome involves specific interactions with ribosomal components, primarily ribosomal RNA (rRNA).

Cryo-Electron Microscopy and X-ray Crystallography Studies of this compound-Ribosome Complexes

Structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have been instrumental in visualizing the binding of oxazolidinones to the ribosome and understanding the molecular basis of their action. acs.orggoogle.comnih.govsemanticscholar.org While specific high-resolution structures of this compound bound to the ribosome were not extensively detailed in the search results, studies on other oxazolidinones like linezolid (B1675486) have provided significant insights into the binding site and interactions within the PTC. pnas.orgnih.govacs.orgnih.gov These studies have shown that oxazolidinones bind within the A-site pocket of the PTC, interacting primarily with rRNA. pnas.orgnih.govacs.org

Identification of Specific Nucleotides and Amino Acid Residues Involved in Binding

Studies, particularly those involving resistance mutations and footprinting, have identified specific nucleotides in ribosomal RNA that are crucial for oxazolidinone binding and activity. Mutations conferring resistance to oxazolidinones, including this compound, have been mapped to the 23S rRNA, particularly in domain V. tandfonline.comdoi.orgnih.govpsu.edupsu.edu Specific nucleotides within this region, such as G2447 and G2576 (using E. coli numbering), have been identified as sites where mutations can lead to resistance. tandfonline.comnih.govpsu.edu These nucleotides are located in or near the PTC. doi.orgpsu.edu While the primary interactions are with rRNA, some studies on related antibiotics binding to the PTC have also suggested potential interactions with ribosomal proteins, although rRNA is considered the main target for oxazolidinones. nih.govoup.com The binding site of oxazolidinones is largely encapsulated by rRNA. acs.org

Here is a summary of key binding characteristics:

CharacteristicDetailSource(s)
Ribosomal Subunit BindingPrimarily binds to the 50S ribosomal subunit. tandfonline.comasm.orgmedchemexpress.comresearchgate.netnih.gov
Ribosomal Site BindingBinds within or near the peptidyl transferase center (PTC). mdpi.compnas.orgscirp.org
Specific Region BindingLocated in the A-site pocket of the PTC. mdpi.compnas.orgnih.govacs.org
Effect on InitiationInhibits the formation of the 70S initiation complex. tandfonline.comresearchgate.netorthobullets.com
Effect on fMet-tRNA BindingInhibits the binding of N-formylmethionyl-tRNA to the ribosome. tandfonline.comnih.govorthobullets.com
Primary Interaction TargetPrimarily interacts with ribosomal RNA (rRNA). acs.orgpsu.edunih.gov
Key rRNA Region InvolvedDomain V of the 23S rRNA. tandfonline.comdoi.orgnih.govpsu.edupsu.edu
Nucleotides Associated with ResistanceG2447, G2576 (in E. coli 23S rRNA). tandfonline.comnih.govpsu.edu
Competition with Other AntibioticsCompetitively inhibits the binding of chloramphenicol (B1208) and lincomycin. asm.orgmedchemexpress.comresearchgate.netnih.govnih.gov

Comparison of this compound's MOA with Other Oxazolidinones

This compound, along with Linezolid, was among the early oxazolidinone compounds developed. mdpi.comscirp.orgmdpi.comwikipedia.org Both share the fundamental mechanism of inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing translation initiation. mdpi.comnih.gov Tedizolid, a second-generation oxazolidinone, also operates via this mechanism. wikipedia.org

While the general ribosomal target is shared among oxazolidinones, subtle structural differences exist between these compounds. For instance, this compound differs from Linezolid in the substituent group attached to the phenyl ring; this compound possesses a 4-(hydroxyacetyl)piperazine-1-yl group, whereas Linezolid has a morpholin-1-yl group. mdpi.comresearchgate.net These structural variations can influence their interaction with the ribosomal binding site.

Implications for Spectrum of Activity and Resistance Profiles

The mechanism of action of oxazolidinones, targeting an early and critical step in protein synthesis by binding to a highly conserved region of the ribosome, contributes to their activity primarily against Gram-positive bacteria, including many multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). tandfonline.commdpi.commedchemexpress.comwikipedia.orgasm.org this compound has demonstrated in vitro activity against these pathogens. medchemexpress.comasm.org

Preclinical Pharmacodynamics and Pharmacokinetics of Eperezolid

In Vitro Pharmacodynamic Profiling

Eperezolid (B1671371) has been evaluated for its in vitro activity against a range of clinically important Gram-positive and anaerobic bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination in Bacterial Isolates

This compound demonstrates good in vitro inhibitory activity against various Gram-positive organisms, including methicillin-susceptible and -resistant Staphylococcus aureus, coagulase-negative staphylococci, and vancomycin-susceptible and -resistant Enterococcus faecalis and Enterococcus faecium nih.govasm.org. The MIC at which 90% of isolates are inhibited (MIC90) for these staphylococci and enterococci generally ranges from 1 to 4 µg/ml medchemexpress.comnih.govasm.org. For coagulase-negative staphylococci, this compound has shown slightly lower MICs compared to linezolid (B1675486) nih.gov.

Against anaerobic bacteria, this compound exhibits potent activity against Gram-positive anaerobes, with most MIC values falling within the range of 0.25 to 4 µg/mL nih.govcapes.gov.br. This includes Viridans streptococci (MICs 1-2 µg/mL), Peptostreptococcus species, and Propionibacterium species (inhibited by ≤ 0.25-1 µg/mL) nih.govcapes.gov.br. Clostridial species are generally susceptible, with MICs of ≤ 0.25-8 µg/mL nih.govcapes.gov.br. However, against anaerobic Gram-negative organisms, linezolid was generally more potent than this compound, particularly for Bacteroides species, where this compound was typically two- to eight-fold less active nih.govcapes.gov.br. This compound did show potent activity against Fusobacterium species, Mobiluncus species, Prevotella intermedia, and Porphyromonas asaccharolytica (MICs of ≤ 0.25-0.5 µg/mL) nih.govcapes.gov.br.

For Mycobacterium tuberculosis, this compound has shown potent in vitro activity against drug-susceptible strains with MIC values ranging from 0.125 to 0.5 µg/ml, and MICs between 0.5 and 2 µg/ml for multiple-resistant strains mdpi.comresearchgate.net.

While MIC values indicate the concentration required to inhibit visible growth, MBC values determine the concentration needed to kill bacteria. Studies comparing this compound to other oxazolidinones like OCID0050 have shown variations in MBC values depending on the bacterial strain oup.com.

Time-Kill Kinetics Studies in Bacterial Cultures

Time-kill studies have been conducted to assess the rate of bacterial killing by this compound over time. These studies have shown that this compound, similar to linezolid, exhibits bacteriostatic activity against staphylococci and enterococci nih.govasm.org. This means it inhibits bacterial growth rather than rapidly killing the bacteria nih.govasm.org. However, time-kill studies have demonstrated a bactericidal effect against streptococci researchgate.net.

Post-Antibiotic Effect (PAE) Characterization in Bacterial Models

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after the antibiotic concentration falls below the MIC smj.org.sa. Studies have demonstrated a PAE for this compound against S. aureus, S. epidermidis, E. faecalis, and E. faecium nih.govasm.org. The duration of the PAE for this compound was reported as approximately 0.8 ± 0.5 hours against these organisms nih.govasm.org. The PAE was found to be greater at concentrations four times the MIC compared to the MIC for both this compound and linezolid against all tested organisms nih.gov. Interestingly, the PAE for this compound and linezolid was considerably lower against the E. faecalis isolate compared to E. faecium and staphylococci isolates nih.gov.

In Vitro Susceptibility Testing against Pre-Selected Pathogen Panels

In vitro susceptibility testing has been performed against various pathogen panels to determine the range of bacteria inhibited by this compound. This compound has shown activity against a variety of Gram-positive organisms, including those resistant to other antibiotics like methicillin (B1676495) and vancomycin (B549263) medchemexpress.comnih.govasm.org. It also demonstrates activity against Corynebacterium species, Bacteroides fragilis, Moraxella catarrhalis, Listeria monocytogenes, and strains of Mycobacterium tuberculosis nih.govasm.org. Preliminary interpretive testing criteria for this compound, similar to linezolid, have been suggested based on MIC and disk diffusion methods, demonstrating comparable potency against tested species asm.orgpsu.edu.

Here are some representative in vitro susceptibility data:

OrganismMIC90 (µg/mL)Source
Staphylococcus aureus (methicillin-susceptible and -resistant)1-4 nih.govasm.org
Coagulase-negative staphylococci1-4 nih.govasm.org
Enterococcus faecalis (vancomycin-susceptible and -resistant)1-4 nih.govasm.org
Enterococcus faecium (vancomycin-susceptible and -resistant)1-4 nih.govasm.org
Anaerobic Gram-positive organisms0.25-4 nih.govcapes.gov.br
Mycobacterium tuberculosis (drug-susceptible)0.125-0.5 mdpi.comresearchgate.net
Mycobacterium tuberculosis (multiple-resistant)0.5-2 mdpi.comresearchgate.net

Preclinical Pharmacokinetic Characterization in Animal Models

Preclinical pharmacokinetic studies in animal models are crucial to understand how a compound is absorbed, distributed, metabolized, and excreted.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents

While extensive detailed ADME data specifically for this compound in rodents are not as widely published as for linezolid, studies comparing the two oxazolidinones in preclinical trials indicated they had very similar antibacterial activities basicmedicalkey.com. The choice between this compound and linezolid for further clinical development was influenced by their pharmacokinetic profiles basicmedicalkey.com.

Studies on linezolid in rats and mice, which are structurally similar to this compound, provide some insight into the potential ADME characteristics of oxazolidinones in rodents researchgate.nettandfonline.comresearchgate.netpsu.edu. Linezolid was rapidly absorbed after oral dosing in rats and mice, with high oral bioavailability researchgate.nettandfonline.comresearchgate.net. It had limited protein binding and was well distributed to most extravascular sites researchgate.nettandfonline.com. Metabolism was a key factor in the clearance of linezolid in these species, with the parent drug and inactive carboxylic acid metabolites being the main circulating compounds and excretion products researchgate.nettandfonline.compsu.edu. Renal excretion of both parent drug and metabolites was a major elimination route researchgate.nettandfonline.com. While these findings are for linezolid, the structural similarities suggest that this compound would likely share some comparable ADME characteristics in rodent models. However, specific studies detailing the absorption, distribution, metabolism, and excretion of this compound exclusively in rodents are necessary for a complete understanding of its preclinical pharmacokinetic profile.

Tissue Distribution and Accumulation Patterns in Animal Organs

Information specifically detailing the tissue distribution and accumulation patterns of this compound in animal organs from preclinical studies is limited in the public domain. However, oxazolidinones in general, such as linezolid, are known to be readily distributed to various tissues in the body wikipedia.org. The assumption that plasma concentration is a suitable surrogate for tissue concentrations may not always be accurate, and quantifying drug exposure in tissues is important for relating pharmacologically active concentrations to pharmacodynamic parameters like the minimum inhibitory concentration (MIC) acs.org.

Excretion Routes and Mass Balance Studies in Preclinical Models

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Preclinical evaluation of pharmacokinetic/pharmacodynamic (PK/PD) parameters is crucial for predicting the clinical success of new oxazolidinones mdpi.comnih.gov. PK/PD modeling aims to correlate drug exposure with efficacy outcomes acs.org.

Establishment of PK/PD Indices Correlating with Preclinical Efficacy

While preclinical PK/PD studies were conducted for this compound, detailed information on the specific indices established and their correlation with preclinical efficacy is not extensively reported in the available literature basicmedicalkey.com. For other oxazolidinones, such as tedizolid, the ratio of the area under the free drug concentration-time curve over 24 hours to the minimal inhibitory concentration (fAUC24h/MIC) has been identified as a PK/PD index that best correlates with efficacy researchgate.net. Similarly, for sutezolid, the time above MIC (T>MIC) has been indicated as a relevant PK/PD index based on modeling of patient plasma concentrations nih.govmdpi.com. Although this compound demonstrated promising in vitro activity, it showed little activity against tuberculosis in a murine model at a specific dose, suggesting that the in vitro findings did not translate effectively to this particular in vivo model nih.govmdpi.com.

Use of PK/PD Data to Guide Preclinical Dosing Regimens

Table 1: Compounds Mentioned and PubChem CIDs

Compound NamePubChem CID
This compound73214

In Vitro and In Vivo PK/PD Bridging Studies

Pharmacokinetic/pharmacodynamic (PK/PD) bridging studies are crucial in the preclinical development of antibacterial agents. These studies aim to correlate in vitro measures of antimicrobial activity, such as minimum inhibitory concentrations (MICs), with in vivo efficacy observed in animal models or early human studies. By integrating pharmacokinetic data (drug exposure over time) with pharmacodynamic data (drug effect on bacteria), these studies help identify the PK/PD indices (e.g., AUC/MIC, Cmax/MIC, or T>MIC) that best predict therapeutic outcomes. nih.gov This information is then used to project effective dosing regimens in humans. nih.gov

This compound underwent preclinical evaluation that included both in vitro and in vivo assessments, providing data points for PK/PD considerations. In vitro studies demonstrated that this compound possessed potent activity against a range of Gram-positive bacteria, including drug-susceptible and multi-drug resistant strains of Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, and enterococci. nih.gov Specifically, this compound showed potent in vitro activity against drug-susceptible Mycobacterium tuberculosis strains, with reported MIC values ranging from 0.125 to 0.5 µg/mL, and against multiple-resistant M. tuberculosis strains, with MICs between 0.5 and 2 µg/mL. mdpi.com

Bacterial Species Strain Type In Vitro MIC Range (µg/mL) Source
Mycobacterium tuberculosis Drug-susceptible 0.125 - 0.5 mdpi.com
Mycobacterium tuberculosis Multiple-resistant 0.5 - 2 mdpi.com
Gram-positive aerobes (various) Susceptible and resistant strains Varied (Potent activity) nih.gov

While detailed quantitative data from dedicated in vitro and in vivo PK/PD bridging studies specifically for this compound, such as target AUC/MIC or T>MIC values required for bacterial stasis or killing in preclinical models, are not extensively detailed in readily available public summaries, the conduct of such evaluations is indicated. For instance, studies measuring serum inhibitory and bactericidal titers in human subjects receiving multiple doses of both this compound and linezolid were performed, demonstrating an effort to bridge systemic exposure (PK) with antimicrobial effect (PD) asm.org.

Mechanisms of Bacterial Resistance to Eperezolid

Ribosomal Target Site Mutations

Resistance to eperezolid (B1671371) and other oxazolidinones is frequently linked to alterations within the ribosome, specifically in the 23S ribosomal RNA (rRNA) and certain ribosomal proteins that form the drug binding site at the peptidyl transferase center. asm.orgasm.orgnih.govnih.gov Studies have shown that ribosomes from resistant strains exhibit decreased binding of this compound compared to sensitive strains. asm.orgnih.govpsu.edu

Mutations in 23S Ribosomal RNA Conferring Resistance

Mutations in domain V of the 23S rRNA are a common mechanism of resistance to oxazolidinones, including this compound. asm.orgmdpi.comdovepress.com These mutations can occur at specific nucleotide positions within the peptidyl transferase center, which is the binding site for this compound. researchgate.netasm.org While many studies focus on linezolid (B1675486) resistance, this compound behaves similarly to linezolid in terms of its ribosomal binding and resistance mechanisms. researchgate.netasm.orgnih.gov

Key mutations in 23S rRNA associated with oxazolidinone resistance (often studied in the context of linezolid but relevant to this compound due to overlapping binding sites) include substitutions at positions such as G2576, T2500, G2447, A2503, T2504, and G2505 (using Escherichia coli numbering). asm.orgmdpi.comeuropeanreview.org The level of resistance can correlate with the number of mutated 23S rRNA gene copies within a bacterial cell, a phenomenon known as gene dosage effect. oup.commdpi.comeuropeanreview.orgresearchgate.net

Data from studies on oxazolidinone resistance in Staphylococcus aureus and Enterococcus species highlight the significance of these mutations. For instance, a G2576T mutation in 23S rRNA has been frequently observed in linezolid-resistant clinical isolates of S. aureus, Enterococcus faecium, and E. faecalis. oup.commdpi.comeuropeanreview.org

Table 1: Examples of 23S rRNA Mutations Associated with Oxazolidinone Resistance (Based on E. coli numbering)

Nucleotide PositionMutationAssociated with Resistance in
G2061VariousH. halobium, E. coli, Enterococcus, Mycobacterium, S. aureus asm.orgnih.gov
C2452VariousH. halobium, E. coli, Enterococcus, Mycobacterium, S. aureus asm.orgnih.gov
A2503GS. aureus, Enterococcus asm.orgmdpi.comnih.govnih.gov
U2504CS. aureus, Enterococcus asm.orgmdpi.comnih.govnih.gov
G2505AE. faecalis, S. aureus oup.comasm.orgmdpi.comnih.govnih.gov
G2576T/US. aureus, CoNS, Streptococcus, E. faecium, E. faecalis oup.commdpi.comdovepress.comeuropeanreview.org
T2500AS. aureus, Enterococcus mdpi.comeuropeanreview.orgnih.gov
G2447TS. aureus, Enterococcus asm.orgmdpi.comnih.gov

The presence of these mutations can directly impact the binding affinity of this compound to the ribosome, leading to reduced susceptibility. asm.orgnih.govpsu.edu

Mutations in Ribosomal Proteins Associated with Resistance Phenotypes

In addition to 23S rRNA mutations, alterations in ribosomal proteins, particularly L3 and L4, have been associated with oxazolidinone resistance. asm.orgmdpi.comdovepress.comeuropeanreview.org These proteins are located near the peptidyl transferase center and can influence the conformation of the rRNA or directly interact with the bound antibiotic. asm.orgnih.govnih.gov

Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) have been observed in oxazolidinone-resistant strains. mdpi.comdovepress.comeuropeanreview.org While less common than 23S rRNA mutations, they can contribute to the resistance phenotype, sometimes in combination with rRNA mutations, suggesting potential synergistic effects. asm.org

Impact of Ribosomal Methylation on this compound Efficacy

Ribosomal RNA methylation, particularly at specific sites within domain V of the 23S rRNA, can confer resistance to this compound and other antibiotics targeting the peptidyl transferase center. researchgate.netasm.orgdovepress.comnih.govacs.org The cfr gene, for instance, encodes an rRNA methyltransferase that catalyzes the methylation of adenine (B156593) at position 2503 (A2503) in 23S rRNA. dovepress.comnih.gov This methylation event can lead to resistance not only to oxazolidinones but also to phenicols, lincosamides, pleuromutilins, and streptogramin A antibiotics, conferring a multidrug resistance phenotype. mdpi.comdovepress.com

The cfr gene is often found on mobile genetic elements like plasmids, facilitating its horizontal transfer between bacterial strains and contributing to the spread of resistance. dovepress.com The presence of cfr-mediated methylation at A2503 directly impacts the binding site of this compound, reducing its inhibitory effect on protein synthesis. dovepress.com

Efflux Pump Mechanisms

While ribosomal modifications are the primary mechanisms of resistance to this compound in Gram-positive bacteria, efflux pumps can play a role, particularly in contributing to intrinsic resistance in some organisms, such as Gram-negative bacteria. tandfonline.comoup.compnas.org

Identification of Efflux Transporters Affecting this compound Activity

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration below the level required for inhibition. oup.comnih.gov In the context of oxazolidinones, including this compound, certain efflux systems have been implicated.

For example, the AcrAB transporter, a proton-motive force efflux pump belonging to the Resistance-Nodulation-Division (RND) family, has been shown to contribute to the intrinsic resistance of Escherichia coli to this compound. tandfonline.comoup.comnih.gov Deletion of the genes encoding the AcrAB system in E. coli can lead to increased susceptibility to this compound. tandfonline.comnih.gov

In Staphylococcus aureus, the LmrS efflux pump, a member of the major facilitator superfamily, has been identified as being capable of extruding linezolid, and by extension, potentially other oxazolidinones like this compound due to their similar structures and targets. asm.org

Genetic Basis and Regulation of Efflux Pumps

The genes encoding efflux pumps are typically located on the bacterial chromosome or on mobile genetic elements such as plasmids. dovepress.comnih.gov The expression of these genes can be regulated by various factors, including the presence of antibiotics or other substrates. nih.gov

The genetic basis for AcrAB-mediated efflux in E. coli involves the acrA and acrB genes, often regulated by the acrR repressor. tandfonline.comnih.gov Increased expression of these genes can lead to higher levels of the efflux pump and consequently reduced susceptibility to this compound. tandfonline.comnih.gov

Similarly, the gene encoding the LmrS efflux pump in S. aureus can be subject to regulatory mechanisms that influence its expression level and impact oxazolidinone resistance. asm.org The acquisition of efflux pump genes on mobile genetic elements can facilitate the dissemination of this resistance mechanism within bacterial populations. dovepress.com

Strategies to Counter Efflux-Mediated Resistance

Efflux pumps are a significant mechanism by which bacteria can develop resistance to antibiotics, including oxazolidinones. These transmembrane proteins actively transport antibiotic compounds out of the bacterial cell, reducing their intracellular concentration below therapeutic levels. nih.govresearchgate.net While oxazolidinones generally show activity against Gram-positive organisms, which are the primary target, some Gram-negative bacteria exhibit intrinsic resistance likely due to efflux mechanisms. For example, studies suggest that this compound can penetrate the outer membrane of E. coli but is rapidly expelled by RND family efflux pumps like AcrAB. tandfonline.com

Strategies to counter efflux-mediated resistance focus on inhibiting the function of these pumps. This can involve developing specific efflux pump inhibitors (EPIs) that block the transporter's activity, thereby increasing the intracellular concentration of the antibiotic. nih.govresearchgate.netgoogle.com EPIs can work through various mechanisms, including disrupting pump assembly, interfering with their energy source, or blocking the drug extrusion channels. nih.gov Another approach involves chemically modifying the antibiotic structure to reduce its recognition and transport by efflux pumps. nih.gov Membrane permeabilizers can also be used to artificially enhance antibiotic entry into the cell, potentially overcoming the effect of efflux. nih.gov The development of ARBs (antibiotic resistance breakers), including EPIs, is an active area of research aimed at re-sensitizing bacteria to existing antibiotics. nih.gov

Enzymatic Modification of this compound

Enzymatic modification or degradation of antibiotics is a well-established resistance mechanism for various drug classes, such as aminoglycosides, chloramphenicol (B1208), and beta-lactams. encyclopedia.pubmdpi.com However, for oxazolidinones like this compound, enzymatic inactivation was initially not expected due to their synthetic nature and novel structure, which is unrelated to natural antibiotics typically subject to enzymatic modification. oup.comnih.gov

Investigation of Enzymes Capable of this compound Inactivation

While target site mutations are the most common mechanism of oxazolidinone resistance, the discovery of acquired resistance genes, particularly cfr, has highlighted the potential for enzymatic mechanisms. nih.govdovepress.comnih.gov The cfr gene encodes a ribosomal RNA (rRNA) methyltransferase that modifies the 23S rRNA, the ribosomal binding site of oxazolidinones. dovepress.comnih.gov This modification, specifically the methylation of adenosine (B11128) at position 2503 (A2503) in the 23S rRNA, interferes with the binding of oxazolidinones and other antibiotics targeting the peptidyl transferase center, leading to a multidrug resistance phenotype that includes resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A compounds (the "PhLOPS A" phenotype). dovepress.comnih.govtmc.edu

Other acquired genes like optrA and poxtA encode ABC-F proteins that also confer resistance to oxazolidinones by protecting the ribosome, although their mechanism is different from enzymatic modification. dovepress.comnih.gov These proteins are thought to interact with the ribosome and interfere with drug binding.

Biochemical Characterization of Resistance Enzymes

The Cfr methyltransferase is a key enzyme involved in acquired oxazolidinone resistance. It catalyzes the methylation of the C8 position of A2503 in the 23S rRNA. dovepress.com This specific methylation event within the ribosomal peptidyl transferase center directly impacts the binding affinity of oxazolidinone antibiotics. dovepress.comtmc.edu The biochemical characterization of Cfr reveals its activity as an rRNA methyltransferase, distinct from other modifying enzymes that inactivate antibiotics through acetylation, hydrolysis, nucleotidylation, or phosphorylation. oup.comnih.gov The presence of Cfr leads to decreased susceptibility or resistance to this compound and other PhLOPS A antibiotics by altering the ribosomal target itself, rather than directly modifying the drug molecule. dovepress.comnih.gov

While Cfr is a well-characterized resistance determinant affecting oxazolidinones, research continues to investigate other potential enzymatic mechanisms or modifications that could contribute to reduced susceptibility to this class of antibiotics.

Genomic and Plasmid-Mediated Resistance Elements

Bacterial resistance to antibiotics, including this compound, can be encoded on the bacterial chromosome or acquired through mobile genetic elements (MGEs). researchgate.netmdpi.com The association of resistance genes with MGEs facilitates their dissemination within bacterial populations.

Analysis of Mobile Genetic Elements Carrying Resistance Determinants

Several key oxazolidinone resistance genes, including cfr, optrA, and poxtA, are frequently found on MGEs. dovepress.comnih.gov Plasmids are a common location for these genes, serving as vectors for their transfer between bacteria. researchgate.netdovepress.comnih.gov In addition to plasmids, these resistance genes can also be located on transposons, integrative and conjugative elements (ICEs), genomic islands, and prophages. nih.gov

Transposons and translocatable units (TUs), often flanked by insertion sequences (IS), are particularly important as they can carry resistance genes, sometimes including multiple resistance determinants, allowing for the acquisition of multidrug resistance in a single genetic event. researchgate.netnih.gov The cfr gene, for instance, has been found on plasmids and associated with transposons, highlighting its mobility. dovepress.comnih.govtmc.edu

Horizontal Gene Transfer of this compound Resistance Markers

Horizontal gene transfer (HGT) is a primary driver of the spread of antibiotic resistance among bacterial pathogens. researchgate.netmdpi.comtmc.edugu.se Mechanisms of HGT, including conjugation, transformation, and transduction, allow bacteria to acquire genetic material, including resistance genes, from other bacteria. mdpi.comgu.se

The presence of oxazolidinone resistance genes like cfr, optrA, and poxtA on MGEs significantly enhances their potential for HGT. dovepress.comnih.gov This allows resistance determinants to spread rapidly within and between different bacterial species, including important human and animal pathogens. mdpi.comnih.govtmc.edu The transfer of cfr-carrying plasmids or transposons between staphylococci and enterococci, for example, has been documented, underscoring the potential for dissemination of oxazolidinone resistance. nih.govdovepress.comtmc.eduasm.org This mobility contributes to the increasing prevalence of resistance and poses a significant challenge to the effective treatment of bacterial infections. researchgate.netdovepress.com

Table 1: Key Oxazolidinone Resistance Genes and Associated Mechanisms

Resistance GeneMechanismAssociated MGEsPhenotype
cfrrRNA Methyltransferase (A2503 methylation)Plasmids, Transposons, ICEs, Genomic IslandsPhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A)
optrAABC-F Protein (Ribosome Protection)Plasmids, Transposons, ICEs, Genomic Islands, ProphagesOxazolidinone, Phenicol
poxtAABC-F Protein (Ribosome Protection)Plasmids, Transposons, ICEs, Genomic IslandsOxazolidinone, Phenicol, Tetracycline

Table 2: this compound Susceptibility in Staphylococcus aureus (Laboratory Mutant)

StrainThis compound MIC (µg/ml)50% Inhibitory Concentration (µM) in Cell-Free Translation AssayLocation of Resistance Determinant
Parental Sensitive Strain230Ribosomal Fraction
Oxazolidinone-Resistant Mutant3275Ribosomal Fraction

Data derived from a study on an oxazolidinone-resistant mutant of Staphylococcus aureus ATCC 29213 asm.org.

Cross-Resistance Patterns with Other Antimicrobial Agents

Understanding cross-resistance patterns is crucial for the effective use of antimicrobial agents and for predicting the potential for resistance development.

This compound Resistance in Relation to Other Oxazolidinones

This compound and linezolid, being members of the same class with a similar mechanism of action targeting the 23S rRNA, exhibit cross-resistance. asm.org Laboratory studies have shown that mutations in 23S rRNA that confer resistance to linezolid also lead to resistance or reduced susceptibility to this compound. oup.com For instance, the G2576U mutation (using E. coli numbering for 23S rRNA) has been associated with resistance to both linezolid and this compound in Enterococcus faecalis and Staphylococcus aureus. oup.com The level of resistance can correlate with the number of mutated 23S rRNA gene copies, demonstrating a gene-dosage effect. oup.com

While this compound and linezolid generally show similar activity profiles against many Gram-positive bacteria, some studies have indicated slight differences in their minimum inhibitory concentrations (MICs) against certain organisms. For example, this compound was found to be at least one- to twofold more active than linezolid against coagulase-negative staphylococci in one study. nih.gov

Multi-Drug Resistance Profiles Involving this compound

This compound's mechanism of action, distinct from many other classes of antibiotics, initially suggested a low likelihood of cross-resistance with agents targeting different pathways. asm.orgasm.org However, some research has indicated potential overlaps in resistance mechanisms or the co-occurrence of resistance determinants.

Studies with this compound-resistant S. aureus isolates have demonstrated a decreased sensitivity to other protein synthesis inhibitors that bind to the 50S ribosomal subunit, such as clindamycin (B1669177) and chloramphenicol, and a more pronounced decrease in susceptibility to lincomycin. asm.orgnih.govasm.org This is consistent with the understanding that these antibiotics can compete for binding sites on the 50S ribosome. asm.orgnih.govasm.org

While ribosomal mutations are a primary mechanism, the involvement of efflux pumps in resistance to oxazolidinones like this compound, particularly in Gram-negative bacteria, highlights a potential link to multi-drug resistance phenotypes mediated by these transporters, which can often extrude a variety of structurally unrelated compounds. pnas.orgveterinarypaper.com

Furthermore, in clinical settings, the emergence of linezolid resistance (and by extension, potential this compound resistance) in Gram-positive pathogens like enterococci and staphylococci can occur in strains that are already resistant to multiple other classes of antibiotics, including vancomycin (B549263), macrolides, lincosamides, and tetracyclines. capes.gov.brdovepress.com This multi-drug resistance is often mediated by the accumulation of various genetic determinants, including ribosomal modifications and efflux pumps. veterinarypaper.comcapes.gov.brnih.gov

Data on the susceptibility of a parental S. aureus strain and an this compound-resistant isolate to various antibiotics illustrate potential cross-resistance patterns:

DrugMIC (µg/ml) - Parental Strain (S. aureus ATCC 29213)MIC (µg/ml) - this compound-Resistant Isolate (S. aureus SA31593)Fold Change in MIC
This compound23216
Clindamycin-Slight decrease (fourfold)~4
Chloramphenicol-Slight decrease (fourfold)~4
Lincomycin-Eightfold decrease8

Note: Exact MIC values for parental strain for Clindamycin, Chloramphenicol, and Lincomycin were not explicitly provided in the source, only the fold change in the resistant isolate compared to the parent. asm.orgnih.govasm.org

This table indicates that while the most significant increase in MIC is observed for this compound itself, the resistant isolate also shows reduced susceptibility to other protein synthesis inhibitors, suggesting a degree of cross-resistance within this functional class. asm.orgnih.govasm.org

Advanced Preclinical Efficacy Studies of Eperezolid

In Vitro Efficacy Against Difficult-to-Treat Pathogens

Eperezolid (B1671371) has been evaluated for its activity against a range of challenging bacterial pathogens, including multidrug-resistant Gram-positive isolates and atypical pathogens.

Evaluation against Multidrug-Resistant Gram-Positive Isolates

This compound has demonstrated potent in vitro activity against key multidrug-resistant Gram-positive bacteria, which are significant causes of healthcare-associated and community-acquired infections medchemexpress.comnih.govasm.orgnih.govnih.gov. Studies have shown that this compound is active against methicillin-resistant Staphylococcus aureus (MRSA), coagulase-negative staphylococci (CoNS), and vancomycin-resistant enterococci (VRE), including Enterococcus faecalis and Enterococcus faecium medchemexpress.comnih.govasm.orgnih.gov.

The minimum inhibitory concentration (MIC) values for this compound against these resistant isolates are generally low, indicating potent inhibitory activity medchemexpress.comnih.govasm.org. For Staphylococcus aureus (both methicillin-sensitive and resistant strains) and enterococci (both vancomycin-sensitive and resistant strains), the MIC90 values for this compound typically range from 1 to 4 µg/mL medchemexpress.comnih.govasm.orgtargetmol.com. This compound has also shown activity against penicillin-resistant Streptococcus pneumoniae ncats.ioasm.orgnih.gov.

Table 1 provides a summary of the in vitro activity of this compound against various Gram-positive bacteria, including resistant strains.

OrganismResistance ProfileMIC90 (µg/mL)Source
Staphylococcus aureusMethicillin-sensitive1-4 medchemexpress.comnih.govasm.orgtargetmol.com
Staphylococcus aureusMethicillin-resistant1-4 medchemexpress.comnih.govasm.orgtargetmol.com
Coagulase-negative staphylococciMethicillin-sensitive1-4 medchemexpress.comnih.govasm.org
Coagulase-negative staphylococciMethicillin-resistant1-4 medchemexpress.comnih.govasm.org
Enterococcus faecalisVancomycin-sensitive1-4 medchemexpress.comnih.govasm.org
Enterococcus faecalisVancomycin-resistant1-4 medchemexpress.comnih.govasm.org
Enterococcus faeciumVancomycin-sensitive1-4 medchemexpress.comnih.govasm.org
Enterococcus faeciumVancomycin-resistant1-4 medchemexpress.comnih.govasm.org
Streptococcus pneumoniaePenicillin-susceptible≤ 0.5 ncats.io
Streptococcus pneumoniaePenicillin-resistant≤ 0.5 ncats.ioasm.orgnih.gov
Peptostreptococcus species-≤ 0.25-1 nih.gov
Propionibacterium species-≤ 0.25-1 nih.gov
Clostridial species-≤ 0.25-8 nih.gov

Time-kill studies have indicated that this compound exhibits a bacteriostatic mode of action against the tested isolates nih.govasm.org. A post-antibiotic effect (PAE) of approximately 0.8 ± 0.5 hours has been demonstrated for this compound against S. aureus, S. epidermidis, E. faecalis, and E. faecium nih.govasm.org.

Activity against Atypical Pathogens

While preclinical data primarily highlight this compound's activity against Gram-positive bacteria, some information suggests potential activity against certain atypical pathogens. Oxazolidinones, as a class, have shown activity against atypical organisms like Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae ersnet.orgmdpi.comsci-hub.se. However, specific detailed in vitro data for this compound against these pathogens are limited in the provided search results nih.gov. This compound has also shown in vitro activity against Mycobacterium tuberculosis strains, including multidrug-resistant isolates, with MIC values generally ranging from 0.125 to 2 µg/mL medchemexpress.comresearchgate.netresearchgate.netmdpi.com.

Efficacy against Biofilm-Associated Infections in In Vitro Models

Bacterial biofilms contribute significantly to persistent and difficult-to-treat infections, particularly those associated with medical devices oup.comnih.gov. In vitro models are used to evaluate the efficacy of antimicrobial agents against bacteria embedded in biofilms, which are typically more tolerant to antibiotics than planktonic cells nih.govverenso.nl.

An in vitro model simulating central venous catheter-related biofilm infections caused by Staphylococcus epidermidis evaluated the effectiveness of this compound against pre-formed biofilms nih.gov. In this model, S. epidermidis biofilms were established on polyurethane coupons in a modified Robbins device nih.gov. Exposure to this compound at a concentration of 4 µg/mL resulted in the eradication of viable cells from the biofilms after 168 hours of exposure nih.gov. This suggests that this compound possesses activity against staphylococcal biofilms in this in vitro system, demonstrating a slower but eventual eradication compared to linezolid (B1675486) in the same study nih.gov.

In Vivo Efficacy in Preclinical Animal Models of Infection

Preclinical animal models are crucial for evaluating the efficacy of antimicrobial agents in a complex biological environment. This compound has been tested in various murine infection models.

Murine Systemic Infection Models (e.g., Sepsis, Peritonitis)

Murine systemic infection models, such as sepsis or peritonitis models, are often used as initial evaluations of an antibiotic's in vivo activity following oral or parenteral administration unimib.itnih.gov. These models assess the ability of the compound to reach the bloodstream and effectively reduce bacterial load in systemic infections.

While specific detailed data on this compound in murine sepsis or peritonitis models were not extensively available in the search results, oxazolidinones, including this compound, have been demonstrated to have activity in murine models of systemic infections caused by Gram-positive organisms like Staphylococcus aureus, Streptococcus pneumoniae, and enterococci nih.gov. Early oxazolidinones were evaluated for their oral activity in mouse models of human bacterial diseases, comparing their efficacy to subcutaneously administered vancomycin (B549263) unimib.it. The goal was to achieve comparable oral activity to vancomycin's parenteral activity unimib.it.

Rodent Respiratory Tract Infection Models (e.g., Pneumonia)

Rodent models of respiratory tract infections, such as pneumonia, are utilized to assess the efficacy of antibiotics against pathogens infecting the lungs researchgate.netaai.org. These models can involve different methods of infection, such as intranasal or intratracheal inoculation, and can simulate acute or chronic infections researchgate.net.

Soft Tissue and Skin Infection Models in Animals

Preclinical studies have evaluated the efficacy of this compound in animal models of soft tissue and skin infections. In a mouse thigh infection model, this compound demonstrated a reduction in bacterial loads of methicillin-resistant Staphylococcus aureus and Streptococcus pyogenes comparable to that achieved by linezolid researchgate.net. Another study utilizing a mouse soft-tissue infection model with Enterococcus faecalis reported 50% effective dosages (ED50s) for this compound and linezolid. The ED50s were 20.6 mg/kg for this compound and 11.0 mg/kg for linezolid in this specific model, with activity levels comparable to subcutaneously administered vancomycin (ED50, 16.3 mg/kg) nih.gov.

Table 1: Efficacy of this compound and Linezolid in Mouse Infection Models

ModelOrganismThis compound EfficacyLinezolid EfficacyComparator (Vancomycin) EfficacySource
Mouse Thigh InfectionStaphylococcus aureus (MRSA)Decreased bacterial load (comparable to linezolid) researchgate.netDecreased bacterial load (comparable to this compound) researchgate.netNot specified researchgate.net
Mouse Thigh InfectionStreptococcus pyogenesDecreased bacterial load (comparable to linezolid) researchgate.netDecreased bacterial load (comparable to this compound) researchgate.netNot specified researchgate.net
Mouse Soft-Tissue InfectionEnterococcus faecalisED50: 20.6 mg/kg nih.govED50: 11.0 mg/kg nih.govED50: 16.3 mg/kg (subcutaneous) nih.gov nih.gov
Rat Intra-abdominal AbscessEnterococcus faecalisIneffective at 25 mg/kg twice daily nih.govSmall, statistically significant reductions at 25 mg/kg twice daily nih.govNot specified nih.gov
Rat Intra-abdominal AbscessVancomycin-resistant Enterococcus faeciumED50: 12.5 mg/kg/day (oral, 4 days) nih.govED50: 24 mg/kg/day (oral, 4 days) nih.govNot specified nih.gov

Preclinical Models of Chronic or Persistent Infections

Information specifically on this compound in preclinical models of chronic or persistent infections is limited in the provided search results. However, the broader context of oxazolidinone research indicates their potential relevance in such infections, particularly those involving biofilms or drug-resistant organisms verenso.nlacs.org. Linezolid, a closely related oxazolidinone, has been investigated in models of chronic infections, including bone and joint infections oup.com. While this compound was less active than linezolid and another oxazolidinone (PNU-100480) in a murine model of Mycobacterium tuberculosis infection, this highlights the exploration of oxazolidinones in persistent intracellular infections like tuberculosis nih.gov.

An in vitro model of Staphylococcus epidermidis central venous catheter-related biofilm infections compared linezolid with this compound, vancomycin, and gentamicin. This suggests that preclinical investigations into this compound's activity against biofilms, which are often implicated in persistent infections, have been conducted verenso.nl.

This compound in Combination Therapy Approaches (Preclinical)

Synergy and Antagonism Studies with Other Antimicrobials In Vitro

In vitro studies have explored the interactions of this compound with other antimicrobial agents. One study evaluating the activity of several agents against Enterococcus strains found that the combination of clinafloxacin (B351) plus this compound was antagonistic against all four strains tested asm.org. As monotherapy, both this compound and another compound (CL331,002) inhibited the growth of enterococci over 24 hours, but combinations with other agents did not improve their activity asm.org.

While many studies focus on linezolid combinations, which generally show indifference with infrequent synergy or antagonism, the finding of antagonism with clinafloxacin for this compound highlights the importance of specific combination testing asm.orgseq.es.

Table 2: In Vitro Interaction of Clinafloxacin and this compound Against Enterococcus Strains

CombinationOrganisms TestedInteractionSource
Clinafloxacin + this compoundFour Enterococcus strainsAntagonistic asm.org

Evaluation of Combination Regimens in Preclinical Infection Models

Direct evaluation of this compound-containing combination regimens in preclinical animal infection models is less documented in the provided results compared to in vitro synergy studies. The focus in the literature appears to have shifted towards linezolid and newer oxazolidinones in combination studies in animal models, particularly for challenging infections like tuberculosis mdpi.comx-mol.comresearchgate.net.

However, the preclinical efficacy studies of this compound in soft tissue and intra-abdominal abscess models, as mentioned earlier, were conducted with this compound as a single agent or in comparison to other single agents like linezolid or vancomycin nih.gov.

Strategies for Mitigating Resistance Development through Combination Therapy

The principle of using combination therapy to mitigate resistance development is well-established in antimicrobial therapy, particularly for pathogens with a propensity for resistance development google.com. While specific preclinical strategies using this compound in combinations to combat resistance are not extensively detailed in the search results, the in vitro finding of antagonism with clinafloxacin suggests that not all combinations are beneficial and some may even be detrimental asm.org.

The development of resistance to oxazolidinones, including linezolid, typically involves mutations in the 23S rRNA component of the 50S ribosomal subunit oup.com. Strategies to mitigate resistance with oxazolidinones in general often involve combining them with agents that have different mechanisms of action or target different sites google.com. Although not specific to this compound, research with linezolid combinations has explored preventing the emergence of resistant mutants to partner drugs like rifampin and fusidic acid nih.gov.

Given this compound's mechanism of action, combining it with agents targeting different pathways (e.g., cell wall synthesis inhibitors, DNA gyrase inhibitors) would be a theoretical strategy to reduce the likelihood of resistance emerging to either agent alone. However, preclinical data specifically demonstrating this with this compound combinations in resistance selection models are not prominent in the provided information.

Analytical Methodologies for Eperezolid Research

Chromatographic Techniques for Eperezolid (B1671371) Quantification

Chromatography is widely used to separate, identify, and quantify this compound in various samples. Different chromatographic techniques offer varying levels of sensitivity and specificity, making them suitable for different research applications.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique utilized for the quantification of this compound. A sensitive HPLC method has been developed and validated for the quantification of this compound in Brain Heart Infusion (BHI) broth. nih.gov This method employed linezolid (B1675486) as an internal standard and involved sample deproteinization with methanol (B129727). nih.gov The calibration standards for this method ranged from 0.10 to 20 mg/l, with reported recoveries of approximately 100% at the tested concentrations. nih.gov this compound demonstrated stability in the autosampler vial for at least 72 hours at ambient temperature and in BHI broth for 72 hours at 37°C. nih.gov The intra- and inter-day accuracy and reproducibility (relative standard deviation, R.S.D.) were reported to be less than 12.3%. nih.gov This HPLC assay is considered rapid and suitable for the analysis of a large number of samples. nih.gov

HPLC has also been used in the synthesis process of this compound and related compounds to monitor reaction completion and assess purity. newdrugapprovals.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for the detection and quantification of this compound and its potential metabolites, especially in complex biological matrices where high sensitivity is required. While specific detailed methods for this compound LC-MS/MS were not extensively detailed in the search results, LC-MS is a powerful technique for determining the identity of eluted antibiotics and confirming if chemical changes have occurred. biotechsa.com LC-MS/MS systems have been used for the identification of unknown compounds, such as those formed during forced degradation studies of related oxazolidinones like linezolid. nih.gov The structural assignments of this compound-like molecules have also been based on spectral data, including LC-MS. nih.govsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatives

GC-MS is typically used for volatile or semi-volatile compounds. While this compound itself may not be directly amenable to GC-MS without derivatization, this technique can be applied to specific derivatives or degradation products. PubChem indicates the availability of GC-MS spectral data for this compound. nih.gov GC-MS analysis is a technique that can be used for the analysis of various compounds, and coupled with tandem mass spectrometry (GC-MS/MS), it offers high sensitivity and specificity for quantitative analysis. mdpi.comscilit.com

Spectroscopic Characterization of this compound and its Metabolites

Spectroscopic methods provide valuable information about the structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the structural elucidation of organic compounds like this compound. Both ¹H NMR and ¹³C NMR data for this compound have been reported in the literature. lookchem.com These data provide detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environments and connectivity, which is essential for confirming the synthesized structure. lookchem.com NMR spectroscopy has also been used to study the binding of oxazolidinones, including this compound, to bacterial ribosomes, providing insights into their mechanism of action. nih.gov

UV-Visible and Infrared Spectroscopy for Purity and Functional Group Analysis

Spectroscopic methods, including Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, play a role in the characterization and analysis of this compound. While specific detailed protocols for using UV-Vis and IR solely for the purity and functional group analysis of the final this compound compound are not extensively detailed in readily available research summaries, these techniques are standard tools in the structural confirmation and characterization of organic molecules during synthesis and purification mims.comwikipedia.org.

Infrared (IR) spectroscopy is valuable for identifying the key functional groups present in the this compound molecule, such as carbonyl groups (from the oxazolidinone ring and the acetamide (B32628) and hydroxyacetyl moieties), N-H bonds (from the acetamide), C-F bonds, and ether linkages. Analysis of the unique vibrational frequencies associated with these groups provides confirmatory evidence of the compound's structure wikipedia.org.

UV-Visible spectroscopy can be used to assess the purity of this compound, particularly if the molecule contains chromophores that absorb in the UV-Vis region. The oxazolidinone core and the substituted phenyl ring in this compound contribute to its UV absorption properties. Analysis of the UV spectrum, including absorbance maxima and molar absorptivity, can be used for quantitative analysis and to detect the presence of impurities that absorb at different wavelengths. LC-MS analysis of synthesized this compound has reported purity percentages based on absorbance at different wavelengths (e.g., 254 nm, 220 nm, 320 nm), indicating the use of UV detection coupled with chromatography for purity assessment mims.com.

Bioanalytical Methods for Preclinical Sample Analysis

Quantifying this compound in biological matrices is essential for understanding its distribution and concentration in preclinical studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Sample Preparation Techniques for Biological Matrices (e.g., Plasma, Tissue Homogenates)

Analysis of this compound in biological matrices such as plasma and tissue homogenates requires effective sample preparation to isolate the analyte from complex biological components that can interfere with analytical detection.

Protein precipitation is a straightforward method used in the analysis of oxazolidinones in plasma. For instance, a method for quantifying Linezolid in human plasma utilized protein precipitation with a mixture of 5% trichloroacetic acid and methanol (3:1, v/v), employing this compound as an internal standard wikipedia.orgnih.gov. This suggests that protein precipitation is a viable technique for this compound itself in plasma samples.

For tissue homogenates and other liquid biological samples, techniques such as liquid-liquid extraction, sorbent extraction, and solid phase extraction (SPE) are generally employed for analyte isolation and purification uni.lu. These methods help to reduce matrix effects and concentrate the analyte, improving the sensitivity and accuracy of the subsequent analysis. Tissue samples typically undergo homogenization as a preliminary step to create a uniform sample for extraction uni.lunih.gov. Methods for preparing mitochondrial fractions from cells and tissues also involve homogenization followed by differential centrifugation steps fishersci.ca.

Validation of Bioanalytical Assays for Preclinical Studies

Validation of bioanalytical methods used for quantifying this compound in preclinical samples is critical to ensure the reliability and accuracy of the data. Validation typically involves assessing parameters such as accuracy, precision (reproducibility), linearity, limit of detection (LOD), limit of quantification (LOQ), and stability of the analyte in the matrix.

Studies involving the quantification of oxazolidinones, including this compound or using this compound as an internal standard, in biological matrices or relevant broths have reported validation data. For an HPLC method quantifying Linezolid in human plasma using this compound as an internal standard, excellent reproducibility (4] nih.gov. The recovery of both Linezolid and this compound was approximately 100% in this method wikipedia.orgnih.gov. Another validated HPLC method for quantifying this compound in Brain Heart Infusion (BHI) broth reported a calibration range of 0.10 to 20 mg/L, with approximately 100% recovery and intra- and inter-day accuracy and reproducibility (R.S.D.) less than 12.3%. These examples highlight the types of validation parameters assessed to ensure the suitability of bioanalytical assays for this compound research.=3.88%)>

Assays for Target Engagement and MOA Confirmation

Assays are employed to confirm that this compound interacts with its intended biological target and to elucidate its mechanism of action.

Ribosome Binding Assays

Ribosome binding assays are fundamental for demonstrating the direct interaction of an antibiotic with its ribosomal target. Studies have shown that this compound binds specifically to the 50S ribosomal subunit of Escherichia coli.

A binding assay using 14C-labelled this compound (PNU-100592) has been developed to study its interaction with ribosomes. The specific binding of this compound is dose-dependent and proportional to the ribosome concentration. Scatchard analysis of the binding data revealed a dissociation constant (Kd) of approximately 20 µM for this compound binding to E. coli 50S ribosomal subunits.

Competition studies have shown that the binding of this compound to the ribosome is competitively inhibited by other antibiotics known to bind to the 50S subunit, such as chloramphenicol (B1208) and lincomycin. This suggests that this compound binds to a site on the 50S subunit that is close to or overlaps with the binding sites of chloramphenicol and lincomycin. However, this compound's mechanism is distinct from these antibiotics.

Table 1: this compound Ribosome Binding Data in E. coli

ParameterValueRibosomal SubunitReference
Dissociation Constant (Kd)~20 µM50S
Specific BindingDose-dependent, Proportional to ribosome concentration50S
Competitive InhibitorsChloramphenicol, Lincomycin50S

In Vitro Protein Synthesis Inhibition Assays

In vitro protein synthesis inhibition assays are used to assess the ability of this compound to inhibit bacterial translation and to determine the specific phase of protein synthesis that is affected.

This compound has been shown to be a potent inhibitor of cell-free transcription-translation in E. coli. Studies using cell-free systems have determined the concentration of this compound required to inhibit protein synthesis by 50% (IC50). For this compound, IC50 values in E. coli cell-free transcription-translation assays have been reported, with the IC50 being dependent on the concentration of RNA template in the assay. For example, an IC50 of 20 µM was observed with 32 µg/ml of MS2 phage RNA, while an IC50 of 50 µM was observed with 128 µg/ml of RNA.

In Staphylococcus aureus cell-free transcription-translation assays, this compound inhibited protein translation with an IC50 of 30 µM for oxazolidinone-sensitive extracts. Extracts from resistant strains showed a higher IC50 of 75 µM.

Studies have indicated that oxazolidinones, including this compound, inhibit bacterial translation at the initiation phase of protein synthesis. Unlike some other antibiotics, this compound does not inhibit the peptidyl transferase reaction or translation termination. This specific inhibition of initiation contributes to its antibacterial activity.

Table 2: this compound In Vitro Protein Synthesis Inhibition Data

Assay SystemOrganismIC50 Value (Sensitive Strain)Effect on Translation PhaseReference
Cell-free transcription-translation (with 32 µg/ml RNA)E. coli~20 µMInitiation Inhibition
Cell-free transcription-translation (with 128 µg/ml RNA)E. coli~50 µMInitiation Inhibition
Cell-free transcription-translationS. aureus~30 µMInhibition of Protein Synthesis

Regulatory Science and Pre Investigational New Drug Ind Considerations for Eperezolid

Preclinical Data Requirements for Drug Development Progression

The progression of a drug candidate from discovery to clinical development is contingent upon robust preclinical data. These data are essential for evaluating the compound's potential efficacy and initial safety profile in non-human systems, guiding the selection of the most promising candidates.

Data Packages for Lead Candidate Selection

Lead candidate selection in drug development involves a thorough evaluation of various compounds based on their in vitro and in vivo characteristics. For Eperezolid (B1671371), this process included assessing its antibacterial potency and spectrum against relevant pathogens. This compound, along with Linezolid (B1675486), emerged from initial preclinical tests as potential drug candidates, exhibiting nearly identical minimum inhibitory concentration (MIC) values and antibacterial spectrum. nih.govsemanticscholar.orgmdpi.com

In vitro studies demonstrated this compound's potent activity against drug-susceptible M. tuberculosis strains, with MIC values ranging from 0.125 to 0.5 µg/mL. mdpi.comnih.gov Against multiple-resistant M. tuberculosis strains, MICs were observed between 0.5 and 2 µg/mL. mdpi.comnih.gov this compound also showed good in vitro inhibitory activity against Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus faecalis, and Enterococcus faecium, including methicillin-resistant and vancomycin-resistant strains, with MIC90 values typically ranging from 1 to 4 µg/mL. nih.govmedchemexpress.comasm.org Time-kill studies indicated that this compound exhibited bacteriostatic action against the tested isolates. medchemexpress.comasm.org

The selection between this compound and Linezolid for further clinical development ultimately hinged on their comparative pharmacokinetic profiles observed in early human studies. mdpi.comnih.govtoku-e.comsemanticscholar.orgbasicmedicalkey.com

Compilation of Preclinical Efficacy and Pharmacokinetic Profiles

A critical component of the preclinical data package is the compilation of efficacy and pharmacokinetic profiles from in vitro and in vivo studies.

Preclinical Efficacy:

Preclinical efficacy studies for this compound included evaluations in animal models of bacterial infections. In experimental intra-abdominal abscess models caused by Enterococcus faecalis or vancomycin-resistant Enterococcus faecium, both this compound and Linezolid demonstrated activity, although the results were described as modest with the dosing regimens employed. nih.govasm.org In a soft-tissue infection model in mice using E. faecalis, the 50% effective dosages (ED50s) for oral this compound and Linezolid were 20.6 and 11.0 mg/kg, respectively. nih.gov This activity level was comparable to that of subcutaneously administered vancomycin (B549263) (ED50, 16.3 mg/kg) in the same model. nih.gov However, in a murine model of tuberculosis, this compound showed limited activity at a dose of 100 mg/kg, with only a minor reduction in bacterial load compared to controls, in contrast to the greater activity seen with isoniazid (B1672263) and Linezolid. nih.gov

Preclinical Pharmacokinetics:

Pharmacokinetic studies in preclinical species are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted. While specific detailed preclinical pharmacokinetic data for this compound across various species are not extensively detailed in the provided sources, comparisons with Linezolid are highlighted. Both compounds showed similar pharmacokinetic parameters in preclinical tests. nih.govsemanticscholar.orgmdpi.com However, Linezolid was selected for further development due to its superior prolonged half-life observed in humans during Phase 1 studies. mdpi.comnih.govsemanticscholar.org This difference in human pharmacokinetics was a key factor in prioritizing Linezolid over this compound for further clinical investigation. mdpi.comtoku-e.com

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) evaluations are also important for predicting clinical success and optimizing dosing regimens. nih.gov These studies consider the relationship between drug exposure and antibacterial activity.

General Principles for Pre-IND Application Preparation

The preparation of a Pre-IND application is a critical step in the drug development process, allowing sponsors to receive feedback from regulatory agencies like the FDA before submitting a formal IND. fda.gov This application provides an overview of the preclinical data and the proposed plan for clinical investigation.

Scientific Rationale Supporting Further Development

The Pre-IND application must articulate a strong scientific rationale supporting the decision to advance the drug candidate to human testing. For this compound, this rationale would have been based on its in vitro potency against a range of Gram-positive bacteria, including multidrug-resistant strains, and its activity observed in certain preclinical infection models. ncats.ionih.govmedchemexpress.comnih.gov The potential of oxazolidinones as a class to address infections where resistance to existing antibiotics is a concern would also form part of this rationale. nih.govasm.org

Overview of Non-Clinical Studies Conducted

A comprehensive overview of all non-clinical studies conducted is a key component of the Pre-IND submission. This includes summaries of:

In vitro studies: Characterizing the drug's mechanism of action and antibacterial spectrum and potency (e.g., MIC values, time-kill curves). nih.govmdpi.comresearchgate.netmedchemexpress.comnih.govasm.org

In vivo efficacy studies: Demonstrating activity in relevant animal models of infection. ncats.ionih.govnih.govasm.org

Pharmacokinetic studies: Assessing absorption, distribution, metabolism, and excretion in preclinical species. nih.govnih.govsemanticscholar.orgmdpi.comasm.orgbasicmedicalkey.comnih.govasm.org

Toxicology studies: Evaluating potential adverse effects in animals to determine a safe starting dose for human trials. (Note: While toxicology studies are a required part of the IND, detailed safety/adverse effect profiles are excluded from this article as per instructions. The IND requires data showing the drug is reasonably safe for initial human use based on animal toxicity). fda.govservice.gov.uk

The overview should demonstrate that adequate studies have been conducted to support the safety of initiating limited human exposure to the drug. fda.govservice.gov.uk

Considerations for Manufacturing and Quality Control in Preclinical Development

Ensuring the quality and consistency of the drug substance and drug product is paramount throughout preclinical development and for IND submission.

In the preclinical phase, process chemists begin developing synthetic routes suitable for producing multi-kilogram quantities of the active pharmaceutical ingredient (API) needed for further studies. service.gov.uk The FDA requires Chemistry, Manufacturing, and Controls (CMC) documentation for any drug entering clinical trials. service.gov.uk This documentation provides information on the composition, manufacturing process, stability, and controls used for both the drug substance and the drug product. fda.govservice.gov.uk

Quality control (QC) methods are essential to ensure the identity, purity, quality, and strength of the drug substance and drug product batches used in preclinical studies. For oxazolidinones like this compound, this includes establishing analytical methods for determining drug concentration and assessing purity. Studies on the quality control of oxazolidinones have involved developing interpretive criteria for susceptibility testing using methods like disk diffusion and broth microdilution, ensuring accurate and reproducible results in evaluating antibacterial activity. asm.orgnih.gov These preliminary interpretive criteria and QC limits are important for standardizing testing during drug development. nih.gov

Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredient (API) Production

Good Manufacturing Practice (GMP) is a critical aspect of pharmaceutical production, ensuring that drug products are consistently produced and controlled according to quality standards. For an Active Pharmaceutical Ingredient (API) like this compound, GMP guidelines govern the manufacturing process to ensure its identity, strength, quality, and purity. While specific detailed GMP protocols for this compound API production were not extensively detailed in the search results, the principles of GMP for API manufacturing generally involve stringent control over facilities, equipment, personnel, raw materials, manufacturing operations, packaging, labeling, and quality control testing.

The synthesis of oxazolidinone compounds, including this compound and its analogs, has been described, highlighting different synthetic routes aimed at improving efficiency or avoiding hazardous reagents newdrugapprovals.org. For instance, one route mentioned in the context of linezolid synthesis (a closely related oxazolidinone) aimed to avoid the use of phosgene (B1210022) newdrugapprovals.org. Another approach focused on avoiding the use of sodium azide (B81097) by employing potassium phthalimide (B116566) followed by deblocking newdrugapprovals.org. These synthetic considerations are fundamental to establishing a reproducible and scalable manufacturing process that can adhere to GMP standards.

Ensuring the quality of the API under GMP requires rigorous control of each step in the synthesis and purification process. This includes qualification of raw material suppliers, in-process controls to monitor critical parameters, and robust analytical methods to assess the quality of intermediate and final products. The goal is to produce API batches with consistent purity and quality for use in preclinical studies and eventual clinical trials.

Impurity Profiling and Stability Testing (Preclinical Batches)

For oxazolidinones like this compound, impurity profiling involves developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify related substances present in the API researchgate.netnewdrugapprovals.org. Studies on related oxazolidinones, such as linezolid, highlight the importance of identifying specific impurities, such as desfluoro linezolid, and using them as reference standards for detection newdrugapprovals.org. The purity of isolated impurities, such as 95% or preferably 99.3% purity by weight, is important for their use as reference markers newdrugapprovals.org.

The data obtained from impurity profiling and stability testing of preclinical batches are critical for understanding the intrinsic stability of the this compound molecule and for supporting the toxicological studies. This information informs the development of specifications for the API and helps to ensure that the material used in preclinical studies is well-characterized and of consistent quality. The analytical methods developed for impurity profiling and stability testing must be validated to ensure they are specific, accurate, precise, and sensitive for their intended purpose.

Future Research Directions and Prospects for Eperezolid and Its Derivatives

Exploration of Eperezolid (B1671371) in Novel Therapeutic Applications

The initial preclinical evaluation of this compound focused primarily on its antibacterial activity against Gram-positive pathogens. However, the unique mechanism of action of oxazolidinones and the evolving understanding of bacterial infections and host-pathogen interactions suggest potential avenues for exploring this compound or its derivatives in novel therapeutic contexts.

Repurposing or New Indications Based on Preclinical Data

This compound demonstrated potent in vitro activity against drug-susceptible M. tuberculosis strains, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.5 µg/mL, and against multiple-resistant TB strains with MICs between 0.5 and 2 µg/mL mdpi.comnih.gov. This preclinical activity against M. tuberculosis suggests a potential for repurposing or investigating this compound or its optimized derivatives for tuberculosis treatment, particularly in the context of multidrug-resistant (MDR-TB) where effective treatment options are limited mdpi.comnih.govscirp.org.

However, it is important to note that in a murine model of tuberculosis, this compound showed limited activity compared to isoniazid (B1672263) and PNU-100480, another oxazolidinone derivative mdpi.comnih.gov. This highlights the need for further research to understand the pharmacokinetic and pharmacodynamic factors that might have contributed to the discrepancy between in vitro and in vivo results and to explore structural modifications that could improve its efficacy in animal models.

Investigation in Neglected Tropical Diseases (Preclinical Models)

While the primary focus for oxazolidinones has been bacterial infections, the potential for their application in other neglected tropical diseases with bacterial or related etiologies could be explored. Given that some oxazolidinone derivatives are being investigated for activity beyond typical Gram-positive infections, including against some Gram-negative bacteria under specific circumstances rsc.orgsci-hub.se, and the ongoing search for treatments for various infectious diseases prevalent in tropical regions, preclinical investigations into the activity of this compound or its derivatives against pathogens responsible for neglected tropical diseases could be a valuable research direction. For example, the use of siderophore-mediated delivery has been explored to transport an this compound derivative into E. coli, a Gram-negative bacterium, suggesting potential strategies to overcome inherent resistance in certain pathogens pnas.org.

Design of Next-Generation Oxazolidinones Based on this compound's Scaffold

The oxazolidinone scaffold has proven to be a fertile ground for the development of antibacterial agents. This compound, as an early representative of this class, provides a valuable structural template for the rational design of new derivatives with improved properties.

Structural Modifications for Improved Potency and Spectrum

Structure-activity relationship (SAR) studies have been crucial in the development of oxazolidinones. The core pharmacophoric elements include the oxazolidone ring with the (S) configuration at C5, the acylaminomethyl group at C5, and the N-aryl substituent mdpi.comresearchgate.net. Modifications around this core have been shown to influence activity and spectrum mdpi.comnih.govmdpi.comresearchgate.net.

This compound's structure, particularly its piperazine (B1678402) ring with a hydroxyacetyl group, offers specific sites for modification. Research on other oxazolidinones has shown that alterations to the C5 side chain and the N-aryl ring can lead to improved potency and expanded spectrum, including activity against Gram-negative bacteria rsc.orgsci-hub.semdpi.comnih.gov. Future research could involve synthesizing this compound derivatives with variations at these positions, guided by computational modeling and in vitro screening against a broad panel of bacterial pathogens, including resistant strains. Incorporating different heterocyclic rings or functional groups could lead to compounds with enhanced binding affinity to the ribosome or improved cellular penetration.

Data from SAR studies on oxazolidinones indicate that the meta-fluoro substitution on the B ring can increase biological activity, while para-substitution can expand the antibacterial spectrum mdpi.comresearchgate.net. The 4'-position of the C-ring has also been shown to tolerate alterations without significant loss of activity, allowing for the incorporation of different functional groups researchgate.net. The incorporation of N-substituted-glycinyl moieties on the 4-N-piperazine position has also resulted in derivatives that fit a potential pocket at the ribosomal binding site mdpi.com.

Development of this compound Derivatives with Enhanced Resistance Profiles

Resistance to oxazolidinones, particularly linezolid (B1675486), has emerged, primarily due to mutations in the 23S rRNA component of the 50S ribosomal subunit and the acquisition of resistance genes like cfr researchgate.netnih.govasm.org. Designing new oxazolidinones with activity against resistant strains is a critical need.

Structural modifications based on the this compound scaffold could aim to circumvent these resistance mechanisms. This might involve designing derivatives that bind differently to the mutated ribosome or are not substrates for resistance enzymes like Cfr. Studies on newer oxazolidinones have shown that structural changes can lead to improved activity against linezolid-resistant organisms rsc.orgnih.gov. For instance, modifications in the C- and D-rings of linezolid derivatives have been explored to improve activity against resistant strains rsc.orgnih.gov.

Research could focus on synthesizing this compound derivatives with modifications that sterically hinder ribosomal mutations or interfere with the action of resistance enzymes. Evaluating the activity of these new compounds against a panel of bacterial strains with known oxazolidinone resistance mechanisms would be essential.

Strategies to Overcome Existing Resistance Mechanisms

Beyond structural modifications of the this compound scaffold, research could also explore strategies to enhance the activity of this compound or its derivatives in the presence of existing resistance mechanisms.

One approach could involve the use of efflux pump inhibitors. Efflux pumps can reduce the intracellular concentration of antibiotics, contributing to resistance. Identifying compounds that inhibit efflux pumps relevant to oxazolidinones could restore or enhance the activity of this compound derivatives in resistant strains.

Another strategy could involve combination therapy. Investigating the synergistic activity of this compound derivatives with other classes of antibiotics could be beneficial. Combinations might overcome resistance by targeting multiple pathways or by improving the access of the oxazolidinone to its ribosomal target.

Furthermore, exploring novel delivery systems, such as the siderophore-mediated approach demonstrated for an this compound derivative, could be a way to bypass resistance mechanisms related to reduced uptake or increased efflux, particularly in Gram-negative bacteria pnas.org. Nanotechnology tools are also being explored to improve the delivery and efficacy of oxazolidinones and potentially overcome resistance mdpi.com.

Understanding the precise molecular interactions of this compound and its derivatives with the ribosome and resistance determinants is crucial for guiding these strategies. Techniques like X-ray crystallography and cryo-electron microscopy could provide valuable structural information to inform rational drug design and combination therapy approaches.

Development of Co-Administered Resistance Modulators (Preclinical)

The emergence of antibiotic resistance is a significant challenge in treating bacterial infections nih.govnih.gov. While oxazolidinones have a unique mechanism of action that initially suggested a lack of cross-resistance with other protein synthesis inhibitors, resistance has emerged scirp.orgscirp.org. Research into overcoming resistance often involves exploring co-administration strategies with resistance modulators.

One approach involves targeting bacterial efflux systems, which can minimize drug exposure within the bacterial cell nih.govscispace.com. This compound, like other oxazolidinones, is primarily active against Gram-positive bacteria and cannot easily permeate the outer membrane of Gram-negative bacteria; even if it enters, it can be rapidly extruded by efflux pumps nih.govpnas.org. Modulators that inhibit these efflux pumps could potentially restore or enhance the activity of this compound against resistant strains or expand its spectrum to include Gram-negative pathogens.

Another strategy focuses on inhibiting bacterial mechanisms that confer resistance at the ribosomal level. Resistance to oxazolidinones can involve mutations in ribosomal RNA or proteins near the binding site researchgate.net. Co-administering compounds that interfere with these resistance mechanisms could be a future direction.

Targeted Delivery Systems for this compound (Preclinical Concept)

Targeted delivery systems aim to increase the concentration of an antibiotic at the site of infection while minimizing systemic exposure, potentially reducing toxicity and overcoming resistance mechanisms like efflux pumps mdpi.com. For this compound, which faces challenges entering Gram-negative bacteria due to their outer membrane and efflux systems, targeted delivery is a relevant preclinical concept nih.govpnas.org.

One innovative approach involves conjugating oxazolidinone derivatives to molecules that can facilitate entry into target bacteria. A "Trojan Horse" strategy has been explored, where an oxazolidinone derivative is linked to a siderophore-cephalosporin conjugate nih.govucl.ac.uk. The siderophore component utilizes bacterial iron uptake mechanisms to transport the conjugate across the outer membrane of Gram-negative bacteria. Once inside, bacterial β-lactamases hydrolyze the cephalosporin (B10832234) linker, releasing the oxazolidinone derivative to reach its ribosomal target mdpi.comnih.govucl.ac.uk. This approach has shown promise in delivering this compound derivatives to Gram-negative bacteria, effectively remodeling the antibacterial spectrum from Gram-positive to Gram-negative activity pnas.org.

Such targeted delivery systems could potentially overcome the permeability barrier of Gram-negative bacteria and achieve higher intracellular concentrations of this compound derivatives, thus enhancing their efficacy and potentially overcoming efflux-mediated resistance mdpi.comnih.gov.

Integration of this compound Research with Systems Biology Approaches

Systems biology approaches, including transcriptomics and proteomics, offer powerful tools to understand the complex cellular responses to antibiotic exposure and the mechanisms of resistance researchgate.netresearchgate.netnih.gov. Integrating these approaches with this compound research can provide deeper insights into its action and the development of resistance.

Transcriptomics and Proteomics in Response to this compound Exposure

Transcriptomics involves studying the complete set of RNA transcripts produced by an organism, while proteomics focuses on the entire set of proteins. Analyzing changes in gene and protein expression profiles in bacteria exposed to this compound can reveal the cellular pathways affected by the drug beyond its primary target (the ribosome). This can help identify compensatory mechanisms employed by bacteria to survive or develop resistance.

Studies using transcriptomics and proteomics in the context of oxazolidinone exposure have been conducted for other members of this class, providing insights into metabolic changes and the cellular response to protein synthesis inhibition nih.gov. Applying these techniques to this compound could elucidate specific transcriptional and translational adaptations in susceptible and resistant bacterial strains. For example, investigating the proteomic profile of bacteria exposed to this compound might reveal alterations in ribosomal proteins or enzymes involved in resistance pathways.

Furthermore, transcriptomic and proteomic analyses could be used to evaluate the impact of potential resistance modulators or targeted delivery systems on bacterial gene and protein expression, confirming their mechanism of action and identifying potential off-target effects.

Network Pharmacology Insights into this compound's Action

Network pharmacology is an approach that investigates the complex interactions between drugs, biological targets, and disease networks. Applying network pharmacology to this compound research could provide a more holistic understanding of its effects within the bacterial cell and its interaction with host pathways during infection.

By constructing interaction networks based on transcriptomic and proteomic data, as well as known drug-target interactions, researchers can identify key nodes and pathways influenced by this compound. This could reveal previously unknown mechanisms of action or identify synergistic targets for combination therapies. Network pharmacology could also help predict potential resistance pathways by identifying alternative routes or compensatory mechanisms within the bacterial network that are activated upon this compound exposure.

While specific network pharmacology studies solely focused on this compound were not prominently found in the search results, the approach is increasingly being applied in antimicrobial drug discovery to understand complex drug-bug interactions and resistance development researchgate.net.

Collaborative Research Frameworks in Antimicrobial Drug Discovery

Addressing the challenge of antibiotic resistance and discovering new antimicrobial agents like oxazolidinone derivatives requires significant resources and expertise. Collaborative research frameworks play a crucial role in driving innovation in this field.

Public-Private Partnerships in Preclinical Antibiotic Development

Public-private partnerships (PPPs) involve collaborations between government agencies, academic institutions, pharmaceutical companies, and philanthropic organizations. These partnerships can pool resources, expertise, and infrastructure to accelerate the preclinical development of new antibiotics.

In the context of antimicrobial drug discovery, PPPs can support various stages of research, including target identification, lead discovery, compound optimization, and preclinical testing nih.govresearchgate.netgoogle.comtandfonline.com. They can help de-risk early-stage research, share the costs and risks associated with antibiotic development, and facilitate the translation of basic scientific discoveries into potential drug candidates.

Several initiatives and consortia operate as PPPs in the antimicrobial field, focusing on diseases like tuberculosis, where drug resistance is a major concern google.comtandfonline.comresearchgate.net. These partnerships can provide funding, access to compound libraries, specialized screening facilities, and clinical trial networks. The preclinical development of novel oxazolidinones, including derivatives of this compound with improved properties or expanded spectra, could significantly benefit from such collaborative frameworks. These partnerships can help navigate the scientific and financial challenges inherent in bringing a new antibiotic from the laboratory to preclinical evaluation.

Open Science Initiatives in this compound Research

Information regarding specific, dedicated open science initiatives focused solely on the chemical compound this compound is not extensively documented in publicly available research. This compound (U-100592) was an early oxazolidinone developed by Pharmacia & Upjohn mdpi.commdpi.com. While it demonstrated promising in vitro activity, particularly against Gram-positive bacteria and Mycobacterium tuberculosis mdpi.commdpi.comnih.gov, its clinical development did not proceed beyond Phase 1 studies, as Linezolid was selected for further advancement based on its pharmacokinetic profile mdpi.commdpi.com. This historical context and the subsequent focus on Linezolid and later oxazolidinones like Tedizolid may explain the limited visibility of dedicated open science initiatives centered specifically on this compound.

Despite the absence of prominent this compound-specific open science programs, the principles of open science contribute to the accessibility of information about this compound through several avenues:

Public Chemical Databases: Resources such as PubChem provide publicly accessible information on the chemical structure, properties, and related literature for this compound (CID 73214) nih.gov. These databases serve as a fundamental component of open science by making basic chemical data readily available to researchers worldwide.

Open Access Publishing: Research findings related to this compound, including its synthesis, mechanism of action, and preclinical studies, have been published in open access journals mdpi.comnih.goveurjchem.comasm.orgmdpi.comnih.govnih.govacs.org. This ensures that the scientific community can access and build upon this knowledge without subscription barriers, fostering broader dissemination and potential for follow-up research. For example, studies detailing the binding of this compound to the 50S ribosomal subunit have been made available through open access platforms mdpi.comresearchgate.net.

Data Availability in Publications: While not always part of a formal open science initiative, the increasing trend in scientific publishing encourages or requires authors to make their data available upon request or in supplementary materials. Research articles discussing this compound's activity or properties may include data that, while not in a centralized open database, contributes to the transparency and reproducibility of the reported findings mdpi.comasm.org.

The broader landscape of antibiotic research, including the study of oxazolidinones, increasingly benefits from open science approaches, as seen in initiatives targeting other infectious diseases or drug classes nih.govnih.gov. While this compound itself may not be the central focus of current large-scale open science collaborations due to its development history, the data generated during its study contributes to the collective knowledge base accessible through open scientific resources and publications. Future research involving this compound, perhaps in the context of exploring its scaffold for novel derivatives or investigating resistance mechanisms, would ideally leverage and contribute to open science principles to accelerate discovery and development in the fight against antibiotic resistance.

Q & A

Q. Basic

  • Disk diffusion tests : Use 30 µg disks with S. aureus ATCC 25923 (QC range: 27–31 mm) and S. pneumoniae ATCC 49619 (28–34 mm) .
  • Murine systemic infection models : Evaluate ED₅₀ values against MRSA or vancomycin-resistant Enterococcus .
  • Cell-free translation assays : Quantify ribosomal binding via radiolabeled N-formylmethionyl-tRNA inhibition .

What factors contributed to this compound’s limited clinical development despite promising preclinical data?

Advanced
this compound’s reversible myelosuppression in 30-day toxicology studies (NOAEL: 25 mg/kg/day in rats/dogs) and inferior human PK profiles compared to Linezolid were key limitations . Clinical prioritization also favored Linezolid’s longer half-life (4–5 hours vs. This compound’s 2–3 hours) and renal tubular reabsorption properties .

How can researchers validate analytical methods for quantifying this compound in biological matrices?

Q. Advanced

  • HPLC : Use internal standards (e.g., this compound for Linezolid assays) with protein precipitation (5% trichloroacetic acid:methanol, 3:1 v/v). Validate linearity (0.2–40 µg/mL), accuracy (<4.2% error), and stability (freeze-thaw cycles, autosampler storage) .
  • QC protocols : Include low/medium/high controls (0.4, 7.5, 25 µg/mL) to ensure inter-day reproducibility (<8.3% RSD) .

What are the recommended storage conditions for this compound in research settings?

Basic
Store lyophilized this compound at -20°C. For solubility, use DMSO (≥14.05 mg/mL stock solutions). Avoid aqueous or ethanol-based solvents due to poor solubility (≤1 mg/mL) .

What molecular techniques confirm this compound’s target engagement in ribosomal inhibition?

Q. Advanced

  • X-ray crystallography : Resolve co-crystal structures of this compound bound to the 50S subunit .
  • Competitive binding assays : Use radiolabeled antibiotics (e.g., chloramphenicol) to assess displacement at the PTC .
  • Ribosome profiling : Monitor tRNA positioning during initiation complex formation .

How should PK/PD studies for this compound address species-dependent pharmacokinetics?

Q. Advanced

  • Interspecies scaling : Adjust doses based on allometric modeling (e.g., rat-to-human clearance ratios) .
  • Monte Carlo simulations : Predict human exposure using preclinical AUC/MIC targets (e.g., >80 for stasis) .
  • Tissue penetration studies : Measure drug levels in epithelial lining fluid or macrophages via microdialysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.